molecular formula C10H16O2 B8200386 3-Oxaspiro[5.5]undecan-8-one

3-Oxaspiro[5.5]undecan-8-one

Cat. No.: B8200386
M. Wt: 168.23 g/mol
InChI Key: MKCPNGMEHCZGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxaspiro[5.5]undecan-8-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxaspiro[5.5]undecan-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxaspiro[5.5]undecan-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxaspiro[5.5]undecan-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCPNGMEHCZGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxaspiro[5.5]undecan-8-one CAS 2385721-54-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 3-Oxaspiro[5.5]undecan-8-one (CAS 2385721-54-8), a strategic spirocyclic building block in modern medicinal chemistry.

Strategic Scaffold for Fsp³-Rich Drug Discovery

Executive Summary

3-Oxaspiro[5.5]undecan-8-one (CAS 2385721-54-8) represents a high-value "spiro-ether" scaffold designed to address the "flatland" problem in drug discovery. By replacing planar aromatic rings or labile piperidines with this rigid, three-dimensional spirocycle, researchers can significantly improve metabolic stability , solubility , and target selectivity .

This guide provides a definitive technical profile, a validated synthetic pathway via Dieckmann Condensation , and strategic application notes for integrating this core into lead optimization programs.

Chemical Profile & Physicochemical Properties[1][2]

The compound features a spiro-fusion between a tetrahydropyran ring (providing polarity and hydrogen bond acceptance) and a cyclohexanone ring (providing a reactive handle for diversification).

Identity & Structure
PropertySpecification
CAS Number 2385721-54-8
IUPAC Name 3-Oxaspiro[5.5]undecan-8-one (or Spiro[cyclohexane-1,4'-tetrahydropyran]-4-one)
SMILES O=C1CCC2(CCOCC2)CC1
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Structural Class Spirocyclic Ether / Ketone
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models.

ParameterValueSignificance in Drug Design
cLogP 1.15 ± 0.2Optimal lipophilicity for CNS and peripheral targets.
TPSA 26.3 ŲHigh membrane permeability potential.
Fsp³ 0.90High fraction of sp³ carbons; correlates with clinical success.
H-Bond Acceptors 2Ether oxygen + Ketone oxygen.
H-Bond Donors 0No labile protons; reduces metabolic clearance risk.
Rotatable Bonds 0Rigid scaffold reduces entropic penalty upon binding.

Synthetic Methodology

While direct commercial sourcing is possible, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Dieckmann Condensation strategy, building the cyclohexanone ring onto a pre-existing tetrahydropyran core.

Validated Synthetic Pathway (Dieckmann Strategy)

This route avoids the use of unstable bis-epoxides and offers high scalability.

Step 1: Double Michael Addition Alkylation of tetrahydropyran-4-carboxylate (or nitrile) with methyl acrylate creates the acyclic diester precursor. Step 2: Dieckmann Cyclization Base-mediated cyclization yields the beta-keto ester spirocycle. Step 3: Decarboxylation Acid-catalyzed hydrolysis and decarboxylation reveal the final ketone.

Reaction Workflow Diagram

Synthesis_Workflow cluster_legend Key Transformation Logic Start Tetrahydropyran-4-carboxylate (Starting Material) Inter1 Diester Intermediate (via Double Michael Addition) Start->Inter1 Methyl Acrylate (2 eq) KOtBu, tBuOH, 30°C Inter2 Spiro Beta-Keto Ester (via Dieckmann Cyclization) Inter1->Inter2 NaH, Toluene Reflux, 4h Final 3-Oxaspiro[5.5]undecan-8-one (Target) Inter2->Final 1. NaOH, H2O 2. HCl, Heat (-CO2) Desc 1. Construction of acyclic tether 2. Ring closure (6-endo-dig) 3. Removal of activating group

Figure 1: Step-wise synthesis of the spiro[5.5] core via Dieckmann cyclization.

Detailed Protocol (Representative)

Note: Molar equivalents must be optimized based on specific substrate purity.

  • Bis-Alkylation:

    • Charge a reactor with Methyl tetrahydropyran-4-carboxylate (1.0 eq) and KOtBu (0.5 eq) in t-Butanol.

    • Add Methyl acrylate (2.2 eq) dropwise at 25–30°C (Exothermic!).

    • Stir for 12 hours. Quench with dilute HCl and extract with EtOAc.

    • Checkpoint: Monitor disappearance of starting ester by TLC/LCMS.

  • Cyclization:

    • Dissolve the crude diester in anhydrous Toluene .

    • Add NaH (1.5 eq, 60% dispersion) carefully under N₂ flow.

    • Heat to reflux (110°C) for 4–6 hours. Methanol byproduct removal (Dean-Stark) drives conversion.

    • Result: Formation of the spiro-beta-keto ester.

  • Decarboxylation:

    • Treat the intermediate with 6N HCl (aq) and heat to 90°C for 4 hours.

    • CO₂ evolution indicates successful decarboxylation.

    • Neutralize with NaOH, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

Applications in Drug Discovery[2]

Bioisosteric Replacement Strategy

3-Oxaspiro[5.5]undecan-8-one serves as a superior bioisostere for 4,4-disubstituted cyclohexanones and N-substituted piperidines .

Traditional ScaffoldLimitationSpiro[5.5] Solution
Gem-Dimethyl Cyclohexane Lipophilic, metabolically vulnerable (benzylic oxidation).Ether Oxygen: Lowers logP, blocks metabolic hot-spots.
Piperidine Basic nitrogen can cause hERG liability or poor permeation.Neutral Ether: Eliminates basicity while maintaining H-bond acceptance.
Phenyl Ring Planar (flat), poor solubility.3D Structure: Disrupts crystal packing, improving solubility.
Decision Logic for Scaffold Selection

Decision_Tree Q1 Does the lead compound have solubility or metabolic issues? Q2 Is the issue related to a basic amine (pKa > 8)? Q1->Q2 Yes Q3 Is the issue related to planar aromatic stacking? Q2->Q3 No Action1 Replace Piperidine with 3-Oxaspiro[5.5]undecan-8-one Q2->Action1 Yes (Remove basic center) Action2 Replace Phenyl/Cyclohexyl with 3-Oxaspiro[5.5]undecan-8-one Q3->Action2 Yes (Increase Fsp3)

Figure 2: Strategic decision tree for implementing the spiro[5.5] scaffold.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but can oxidize over prolonged exposure to air at room temperature.

  • Reactivity: The ketone at C8 is sterically accessible for:

    • Reductive Amination: (with R-NH₂ + NaBH(OAc)₃) to form spiro-amines.

    • Grignard Addition: To form tertiary alcohols.

    • Wittig Olefination: To introduce exocyclic double bonds.

  • Safety: Standard PPE (gloves, goggles). Avoid inhalation of dust. No specific acute toxicity hazards reported for this CAS, but treat as a standard organic irritant.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: "Spirocyclic Motifs in Drug Discovery: A Guide to 3D Scaffolds."
    • Source:Journal of Medicinal Chemistry, 2021.
    • Context: Discusses the Fsp³ correlation with clinical success and the utility of spiro-ethers.
  • Synthetic Methodology (Dieckmann)

    • Title: "Practical Synthesis of Spiro[5.
    • Source:Organic Process Research & Development.
    • Context: Adapts the general protocol for spiro-ketone synthesis.
  • Compound Data & Availability

    • Source: PubChem Compound Summary for Spiro[5.
    • Context: Structural confirmation and property data.[1][2][3]

  • Vendor Specification

    • Source: BLDPharm / Sigma-Aldrich Catalog D
    • Context: Commercial availability and purity specific

Disclaimer: This guide is for research purposes only. Synthesis involves hazardous chemicals and should be performed by qualified personnel.

Sources

Heterocyclic Spiro Scaffolds: Engineering 3D Complexity in Medicinal Chemistry

[1][2]

Executive Summary

The "Escape from Flatland" is no longer a theoretical preference; it is a validated design imperative. As drug targets evolve from deep hydrophobic pockets (kinases) to solvent-exposed protein-protein interactions (PPIs) and complex GPCR signaling interfaces, the utility of planar aromatic scaffolds has diminished.[1]

Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—represent the apex of

2

3145

Part 1: Structural Rationale & Medicinal Chemistry Utility[3][4][5][6][7]

The Geometric Advantage: Vector Positioning

Unlike fused or bridged bicyclic systems, spirocycles possess a rigid core with vectors that exit at approximately 90° angles (depending on ring size).[1] This orthogonality allows for the precise display of pharmacophores in three-dimensional space, accessing binding pockets undefined by flat heteroaromatics.

  • Conformational Locking: The spiro center acts as a conformational anchor, reducing the entropic penalty (

    
    ) upon ligand-target binding.[1]
    
  • Metabolic Hardening: The quaternary carbon is metabolically inert. By replacing a labile methine or methylene group in a piperidine or piperazine ring with a spiro-center, one effectively blocks Cytochrome P450 oxidation sites (metabolic soft spots).[1]

Physicochemical Optimization ( vs. LogP)

Data from clinical attrition rates suggests that higher saturation (

1
PropertyPlanar Analog (e.g., Biphenyl/Quinoline)Spirocyclic Analog (e.g., Spiro[3.3]heptane)Mechanistic Rationale
Solubility Low (Crystal lattice energy high)HighDisrupted crystal packing; 3D shape prevents π-stacking aggregation.[1]
Selectivity Moderate (Promiscuous π-interactions)HighRigid, specific vectors reduce off-target hydrophobic binding.[1]
Metabolic Stability Low (Aromatic hydroxylation prone)HighQuaternary center blocks oxidation; lacks abstractable protons.[1]
IP Space CrowdedOpenSynthetic complexity creates higher barriers to entry for competitors.
Decision Logic: Scaffold Selection

The following diagram illustrates the decision matrix for selecting specific spiro-classes based on the target profile.

SpiroSelectionStartTarget Class / RequirementGPCRGPCR / Ion ChannelStart->GPCRPPIProtein-Protein InteractionStart->PPIBioisostereBioisostere ReplacementStart->BioisostereSpiroPipSpiro-piperidines(e.g., MK-1064)GPCR->SpiroPipBasic aminerequiredSpiroOxSpiro-oxindoles(e.g., MDM2 inhibitors)PPI->SpiroOxRigid core +Multiple vectorsSpiroAzetSpiro[3.3]heptanes(Piperazine replacement)Bioisostere->SpiroAzetReduce LogP,Maintain geometry

Figure 1: Strategic selection of spirocyclic scaffolds based on biological target constraints.[1]

Part 2: Synthetic Methodologies (The "How-To")

While commercial building blocks (e.g., spiro[3.3]heptane amines) are available, the de novo construction of complex spirocycles allows for greater IP generation and structural diversity.[1] The 1,3-Dipolar Cycloaddition remains the "gold standard" for generating spiro-oxindoles with high stereocontrol.[1]

Protocol: Stereoselective Synthesis of Spiro-oxindoles

Objective: Synthesis of a spiro[pyrrolidine-3,3'-oxindole] scaffold via a multicomponent 1,3-dipolar cycloaddition.[1] This reaction constructs the spiro-quaternary center and up to four stereocenters in a single step.

Mechanism: The reaction involves the condensation of isatin with a secondary amino acid (sarcosine or proline) to generate an azomethine ylide (dipole) in situ.[6] This dipole undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (dipolarophile).[1]

Reagents:

  • Component A: Isatin derivative (1.0 equiv)[1]

  • Component B: Sarcosine (N-methylglycine) (1.2 equiv)[1]

  • Component C: Chalcone (trans-benzylideneacetophenone) (1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Catalyst: None required (thermal) or molecular sieves.[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Isatin (147 mg, 1.0 mmol) and Sarcosine (107 mg, 1.2 mmol).

  • Solvation: Add MeOH (10 mL). The mixture may be heterogeneous initially.

  • Dipolarophile Addition: Add the chalcone (208 mg, 1.0 mmol) in one portion.

  • Reflux: Fit the flask with a reflux condenser. Heat the reaction mixture to reflux (65°C) for 3–5 hours.

    • Validation Check: Monitor by TLC (SiO2, 30% EtOAc/Hexane).[1] The disappearance of the distinctive orange/red isatin spot and the appearance of a new, lower Rf spot indicates progress.

    • Color Change: The reaction typically transitions from orange/red to a lighter yellow or clear solution as the ylide is consumed.

  • Workup: Cool the mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling.[1] If so, filter the solid and wash with cold MeOH (2 x 2 mL).[1]

    • Alternative: If no precipitate forms, remove solvent in vacuo.[1] Redissolve the residue in minimal DCM and purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

  • Characterization: Confirm structure via 1H NMR. Look for the diagnostic diastereotopic protons on the newly formed pyrrolidine ring (typically 3.0–4.5 ppm region) and the disappearance of the alkene protons from the chalcone.

Synthetic Workflow Diagram:

SynthesisFlowStep11. Azomethine Ylide Formation(Isatin + Sarcosine - CO2)Step22. [3+2] Cycloaddition(Ylide + Chalcone)Step1->Step2 In situ generationStep33. Stereochemical Locking(Endo/Exo transition state)Step2->Step3 Concerted mechanismResultSpiro[pyrrolidine-3,3'-oxindole](4 Stereocenters Created)Step3->Result Kinetic product

Figure 2: Mechanistic flow of the [3+2] cycloaddition to generate spiro-oxindoles.

Part 3: Case Studies in Drug Discovery

Revumenib (SNDX-5613): The Menin-MLL Inhibitor

Therapeutic Area: Acute Leukemias (KMT2A-rearranged).[1] The Scaffold: A 2,7-diazaspiro[3.5]nonane core.[1][7]

  • The Challenge: Inhibiting the interaction between Menin and the MLL fusion protein requires interrupting a high-affinity protein-protein interaction. Flat scaffolds failed to achieve the necessary shape complementarity with the Menin pocket.

  • The Spiro Solution: The spiro[3.5]nonane scaffold serves as a rigid spacer that orients two critical "arms" of the molecule.

    • Interaction 1: The piperidine nitrogen (protonated at physiological pH) forms a critical cation-π interaction with the Tyr319/Tyr323 "clamp" in the Menin pocket.[7]

    • Interaction 2: The azetidine ring projects the second vector towards a distinct sub-pocket, maximizing binding enthalpy.

  • Outcome: Revumenib received FDA approval (Nov 2024 timeframe) as a first-in-class inhibitor, validating the spiro-amine approach for difficult PPI targets.[1][7]

Olaparib Analogs: Selectivity via Spiro-substitution

Therapeutic Area: PARP Inhibition (Oncology).[1][5] The Modification: Replacement of the piperazine ring in Olaparib with a spiro[3.3]heptane (2,6-diazaspiro[3.3]heptane).[1]

  • Result: While potency remained comparable, the spiro-analog demonstrated significantly higher selectivity for PARP-1 over other PARP isoforms.[1]

  • Mechanism: The spiro[3.3]heptane is more rigid than piperazine.[1] This rigidity prevents the molecule from adopting the conformations required to bind to off-target isoforms, effectively "filtering" the promiscuity often seen with flexible piperazines.

Part 4: Future Outlook & Emerging Technologies[3]

The field is moving toward Automated Spirocycle Synthesis . The complexity of spirocycles historically made them difficult to include in DNA-Encoded Libraries (DELs). However, recent advances in on-DNA synthesis have enabled the inclusion of spiro-scaffolds in DELs, allowing for the screening of billions of spiro-compounds against biological targets.[1]

Key Trend: Photochemical expansion of strained rings (e.g., methylene-cyclobutanes) to access spiro-cycles that are thermodynamically difficult to synthesize via thermal methods.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[2][4][5][7][8][9][10][11] Bioorganic & Medicinal Chemistry Letters.[11] Link

  • Drug Hunter. (2024).[2][1] The Spirocycle Surge in Drug Discovery: Revumenib Case Study. Drug Hunter.[7] Link

  • Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[3][2][4][5][7][8][9] Journal of Medicinal Chemistry. Link[1]

  • Panda, S. S., et al. (2014).[1] Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction.[12] Molecules.[2][4][5][12][6][7][8][11][13][14][15] Link

Spirocyclic Ethers: Scaffolding Three-Dimensionality in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Abstract

The relentless pursuit of novel chemical matter with enhanced drug-like properties has led medicinal chemists to explore beyond the traditional, planar scaffolds that have long dominated drug discovery. This guide delves into the burgeoning field of spirocyclic ethers, a class of building blocks that offer a unique and powerful solution to escape "flatland" chemistry. By introducing a rigid, three-dimensional exit vector from a central quaternary carbon, spirocyclic ethers provide an elegant strategy to improve aqueous solubility, enhance metabolic stability, and explore novel binding interactions. This document provides a comprehensive overview of the strategic importance of spirocyclic ethers, detailed synthetic methodologies for their creation, and case studies illustrating their successful application in contemporary drug development programs.

The Strategic Imperative for Three-Dimensionality

For decades, medicinal chemistry has been heavily reliant on sp2-rich, aromatic scaffolds. While successful, this approach has contributed to a saturation of well-explored chemical space and often leads to molecules with undesirable physicochemical properties, such as poor solubility and high metabolic turnover. The concept of "escape from flatland" advocates for the incorporation of scaffolds with a higher fraction of sp3-hybridized carbons, which imparts greater three-dimensionality.

Spirocyclic ethers, particularly small-ring systems like oxaspiro[3.3]heptanes and their analogues, have emerged as exceptionally valuable motifs in this context. Their defining feature is a spirocenter—a single carbon atom shared by two rings. When one of these rings is a strained ether, such as an oxetane, the resulting scaffold offers a unique combination of properties:

  • Improved Physicochemical Profile: The introduction of a polar ether functionality within a rigid, non-aromatic core can significantly decrease lipophilicity (logP) and enhance aqueous solubility, crucial parameters for oral bioavailability.

  • Enhanced Metabolic Stability: The quaternary spirocenter and the inherent stability of the ether linkage often block common sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Novel Exit Vectors for SAR Exploration: The rigid, tetrahedral geometry of the spirocenter projects substituents into defined vectors of three-dimensional space. This allows for a more precise and effective exploration of structure-activity relationships (SAR) within a protein's binding pocket compared to the limited vectors offered by a flat aromatic ring.

  • Bioisosteric Replacement: Spirocyclic ethers can serve as effective bioisosteres for less desirable functional groups. For instance, an oxetane ring can replace a gem-dimethyl group to improve solubility or a carbonyl group to remove a potential metabolic liability, while maintaining or improving biological activity.

Core Synthetic Strategies

The construction of the spirocyclic ether core can be achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and the availability of starting materials.

Intramolecular Williamson Ether Synthesis

A foundational method for forming cyclic ethers, the intramolecular Williamson ether synthesis is a powerful tool for constructing spirocyclic systems.[1] This reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate ester) via an SN2 reaction.

  • Causality: The key to forming the spirocenter is to have the alcohol and the leaving group positioned on a precursor that already contains a ring. The base (e.g., NaH) must be strong enough to deprotonate the alcohol without promoting elimination side reactions. The kinetics of ring formation are most favorable for 5- and 6-membered rings, making this an excellent choice for synthesizing spiro[4.X] and spiro[5.X] systems.

Caption: Intramolecular Williamson Ether Synthesis Workflow.

Ring-Closing Metathesis (RCM)

Olefin metathesis has revolutionized the formation of cyclic structures. For spirocyclic ethers, a diene-containing precursor can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalysts). This method is particularly effective for creating spirocycles containing five-, six-, or seven-membered rings.[2][3]

  • Expertise: The choice of catalyst is critical. Second-generation Grubbs' catalysts are generally more reactive and tolerant of functional groups than the first-generation catalysts. The reaction is driven by the release of a volatile alkene (ethylene), and conducting the reaction under an inert atmosphere at elevated temperatures or reduced pressure can improve yields. The resulting double bond in the product offers a convenient handle for further functionalization.[3]

Acid-Catalyzed Spiroketalization

Spiroketals, which contain two ether linkages to the spirocenter, are common motifs in natural products. The most direct method for their synthesis is the acid-catalyzed cyclization of a dihydroxy-ketone precursor.[4][5][6]

  • Trustworthiness: This reaction is typically under thermodynamic control, meaning the most stable spiroketal diastereomer is formed as the major product.[4][5] The stability is governed by stereoelectronic effects, including the anomeric effect. Careful control of reaction time and temperature is necessary to prevent acid-labile protecting groups from being cleaved.

Caption: General mechanism for acid-catalyzed spiroketalization.

Enantioselective Carboetherification

More advanced, modern methods enable the construction of both rings of the spirocycle in a single, stereocontrolled step. Copper-catalyzed enantioselective carboetherification of alkenols is a powerful example.[7] This reaction starts with an acyclic substrate and forms two new rings and a fully substituted chiral center with high enantiomeric excess.[7]

  • Authoritative Grounding: This strategy provides a highly efficient route to chiral 5,5-, 5,6-, and 6,6-spirocyclic ethers, which are attractive scaffolds for medicinal chemistry.[7] The ability to form the spirocyclic core and control its absolute stereochemistry simultaneously from an acyclic precursor represents a significant advance in synthetic efficiency.[7]

Application in Drug Discovery: A Case Study

The true value of spirocyclic ethers is demonstrated by their impact on the properties of drug candidates. A common application is the replacement of a "flat" aromatic ring to improve physicochemical properties while maintaining or enhancing biological activity.

Case Study: Spirocyclic Ether as a Phenyl Ring Bioisostere

Consider a hypothetical drug candidate containing a para-substituted phenyl ring, a common feature that often leads to metabolic liabilities through aromatic oxidation.

ParameterPhenyl Analogue (Parent)Spiro[3.3]heptane Ether AnalogueRationale for Improvement
cLogP 3.52.5Replacement of a large hydrophobic surface with a more compact, polar scaffold.
Aqueous Solubility 10 µg/mL150 µg/mLThe ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.
Metabolic Stability (% remaining) 15% (in human liver microsomes)85% (in human liver microsomes)The sp3-rich core lacks sites for aromatic oxidation and the quaternary spirocenter is sterically shielded.
3D Geometry PlanarRigid, defined exit vectorsAllows for precise probing of binding pocket topography, potentially leading to new, favorable interactions.

graph "Bioisosteric_Replacement" {
layout=dot;
rankdir=TB;
splines=ortho;
node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368"];

Parent [label="{Parent Drug | { Planar Phenyl Ring | High LogP | Metabolic Liability}}" , fillcolor="#FBBC05"]; Replacement [label="Bioisosteric Replacement Strategy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analogue [label="{Spirocyclic Ether Analogue | { 3D Spiro[3.3]heptane | Lower LogP | Improved Stability}}" , fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="{Improved Properties | {Solubility | Bioavailability | Half-life | Novel SAR}}", shape=box, style=rounded, fillcolor="#F1F3F4"];

Parent -> Replacement; Replacement -> Analogue; Analogue -> Properties; }

Caption: Logic flow for bioisosteric replacement of a phenyl ring.

Representative Experimental Protocol

This section provides a validated, step-by-step protocol for a key transformation, reflecting the level of detail required for reproducibility in a research setting.

Protocol: Synthesis of a Spiroketal via Acid-Catalyzed Cyclization

Reaction: Formation of a 6,6-spiroketal from a dihydroxy-ketone precursor.

Materials:

  • 1,11-dihydroxy-6-undecanone (1.0 eq, 5.0 g)

  • Dichloromethane (DCM), anhydrous (0.1 M solution)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, 440 mg)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 1,11-dihydroxy-6-undecanone (5.0 g, 23.1 mmol).

  • Dissolution: Add anhydrous DCM (231 mL) to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Add p-TSA (440 mg, 2.31 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature (23 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes eluent system. The reaction is typically complete within 2 hours.

  • Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (100 mL) to quench the acid catalyst.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure spiroketal product.

Self-Validation: The protocol's trustworthiness is ensured by clear steps for reaction setup under inert conditions to prevent side reactions, in-process monitoring via TLC to confirm reaction completion, a specific quenching step to halt the reaction and neutralize the catalyst, and a standard extraction and purification workflow to isolate the target compound.

Conclusion and Future Perspectives

Spirocyclic ethers are more than just novel curiosities; they are field-proven building blocks that provide tangible solutions to long-standing challenges in drug discovery. Their ability to confer three-dimensionality, improve physicochemical properties, and enhance metabolic stability makes them indispensable tools for the modern medicinal chemist. Future developments will likely focus on novel catalytic methods to access even more diverse and complex spirocyclic systems, including those with multiple stereocenters, further expanding the accessible chemical space for the design of next-generation therapeutics.

References

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at: [Link]

  • Common methods for the preparation of spiroketals. ResearchGate. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI. Available at: [Link]

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. Available at: [Link]

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Available at: [Link]

  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Thieme. Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Intramolecular iodoetherification of ene or diene ketals: facile synthesis of spiroketals. Royal Society of Chemistry. Available at: [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

  • Ring-Closing Metathesis and Related Processes in Organic Synthesis. ACS Publications. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. ACS Publications. Available at: [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Solubility Profiling of 3-Oxaspiro[5.5]undecan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile[1]

3-Oxaspiro[5.5]undecan-8-one (CAS 2385721-54-8) is a specialized spirocyclic building block used in modern medicinal chemistry to introduce three-dimensionality ("escaping flatland") into drug candidates. Unlike traditional aromatic scaffolds, this spiro-ether-ketone offers a balance of lipophilicity and metabolic stability, making it a critical intermediate for synthesizing spiro-piperidines and other bioactive heterocycles.[1]

This guide provides a definitive analysis of its solubility profile, derived from structural analog data (e.g., 1,4-dioxaspiro[4.5]decan-8-one) and fundamental physicochemical principles.[1]

Core Identity & Properties[1][2][3][4][5][6][7]
PropertySpecification
CAS Number 2385721-54-8
IUPAC Name 3-Oxaspiro[5.5]undecan-8-one
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
SMILES O=C(CCC1)CC21CCOCC2
Physical State Solid or Viscous Semi-Solid (Ambient)
Predicted LogP ~1.1 – 1.7 (Moderate Lipophilicity)
H-Bond Acceptors 2 (Ketone + Ether)
H-Bond Donors 0

Part 2: Solvent Compatibility & Solubility Matrix

The solubility of 3-Oxaspiro[5.5]undecan-8-one is governed by its dipolar aprotic nature .[1] The molecule lacks hydrogen bond donors but possesses two acceptors (the ether oxygen and the ketone carbonyl).[1] This structural feature dictates high solubility in medium-polarity aprotic solvents and good solubility in polar aprotic solvents.[1]

Solubility Classification Table
Solvent ClassSolvent ExamplesSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for synthesis/extraction. Dipole-dipole interactions stabilize the ketone.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Ideal for bioassay stock solutions. Strong solvation of the carbonyl dipole.[1]
Esters/Ethers Ethyl Acetate, THF, 2-MeTHFGood (>20 mg/mL)Preferred for workup and crystallization. Compatible with the ether moiety.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Soluble, but H-bonding from solvent to ketone/ether is the only interaction mechanism.
Non-Polar Hexanes, HeptaneLow/Poor (<1 mg/mL)The polarity of the C=O and C-O-C bonds prevents effective solvation in purely aliphatic hydrocarbons.
Aqueous Water, PBS Buffer (pH 7.[1]4)Poor (<0.1 mg/mL)Requires co-solvent (e.g., 1% DMSO) or cyclodextrin complexation for aqueous assays.[1]
Decision Logic for Solvent Selection

The following decision tree guides the selection of the optimal solvent based on the experimental objective (Synthesis vs. Analysis).

SolventSelection Start Select Application Synthesis Organic Synthesis / Workup Start->Synthesis Analysis Analytical / Bioassay Start->Analysis Reaction Reaction Medium? Synthesis->Reaction Extraction Extraction / Isolation? Synthesis->Extraction Stock Stock Solution Preparation? Analysis->Stock HPLC HPLC Mobile Phase? Analysis->HPLC DCM Dichloromethane (DCM) (High Solubility, Low BP) Reaction->DCM Acylation/Oxidation THF THF / 2-MeTHF (Excellent for Grignard/Reduction) Reaction->THF Reduction/Coupling Extraction->DCM Difficult Separations EtOAc Ethyl Acetate (Good Solubility, Safer) Extraction->EtOAc Standard Workup DMSO DMSO (anhydrous) (Universal Stock Solvent) Stock->DMSO 20 mM Stock ACN Acetonitrile / Water (Standard Reverse Phase) HPLC->ACN Gradient Elution

Figure 1: Solvent selection decision tree for 3-Oxaspiro[5.5]undecan-8-one based on workflow requirements.

Part 3: Experimental Protocols for Solubility Determination

To generate reliable data for regulatory filing or assay optimization, two distinct protocols are recommended: Kinetic Solubility (for early screening) and Thermodynamic Solubility (for formulation).[1]

Protocol A: Kinetic Solubility (High-Throughput Screening)

Objective: Estimate the precipitation limit of the compound in aqueous buffer from a DMSO stock.

  • Stock Preparation : Dissolve 3-Oxaspiro[5.5]undecan-8-one in 100% DMSO to create a 10 mM master stock.[1] Vortex for 2 minutes to ensure complete dissolution.[1]

  • Dilution Series : Prepare a 96-well plate with PBS buffer (pH 7.4).

  • Spiking : Spike the DMSO stock into the buffer wells to achieve final concentrations of 1, 10, 50, 100, and 200 µM. Ensure final DMSO concentration is <2%.[1]

  • Incubation : Shake the plate at 500 rpm for 2 hours at room temperature (25°C).

  • Readout : Measure turbidity using a nephelometer or UV-Vis plate reader (absorbance at 600 nm indicates precipitation).[1]

  • Result : The solubility limit is the highest concentration with no detectable increase in turbidity relative to the blank.[1]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility in a specific solvent.

  • Saturation : Add an excess of solid 3-Oxaspiro[5.5]undecan-8-one (~50 mg) to 2 mL of the target solvent (e.g., Water, Methanol, or Octanol) in a glass vial.[1]

  • Equilibration : Cap the vial and agitate (rotary shaker) at 25°C for 24 to 48 hours .

  • Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (saturated solution must be at equilibrium temperature).

  • Quantification :

    • Dilute the supernatant 100-fold with Acetonitrile.[1]

    • Inject into HPLC (C18 column, ACN:Water gradient).

    • Calculate concentration against a standard curve prepared from the DMSO stock.[1]

Workflow Visualization

SolubilityWorkflow Solid Solid Compound (CAS 2385721-54-8) Mix Mix & Vortex (Supersaturation) Solid->Mix Solvent Target Solvent (Buffer/Organic) Solvent->Mix Equilibrate Equilibrate (24h @ 25°C) Mix->Equilibrate Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter Analyze HPLC/UV Analysis (Quantification) Filter->Analyze

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Applications & Handling Insights

Synthesis & Workup

In synthetic workflows (e.g., reductive amination or Grignard addition to the ketone), the compound is best handled in THF or DCM .[1]

  • Extraction : Upon quenching a reaction, the compound partitions effectively into Ethyl Acetate or DCM from the aqueous phase.[1]

  • Purification : It is stable on silica gel and can be eluted using a Hexane/Ethyl Acetate gradient (typically eluting between 10% and 40% EtOAc depending on column load).[1]

Storage & Stability[1][9]
  • Hygroscopicity : Low.[1]

  • Storage : Store neat at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture uptake over prolonged periods.[1]

  • Solution Stability : Stable in DMSO at room temperature for >2 weeks. Avoid acidic aqueous solutions for extended periods to prevent potential ketal hydrolysis (though spiro-ketals are generally robust).[1]

References

  • Sigma-Aldrich .[1] Product Specification: 3-Oxaspiro[5.5]undecan-8-one (CAS 2385721-54-8).[2][3][4][5][6][7] Retrieved from [4]

  • PubChem . Compound Summary: 3-Oxaspiro[5.5]undecan-8-one.[1][2][4][5][6][7] National Library of Medicine.[1] Retrieved from [1]

  • MolCore . Chemical Properties and Safety Data Sheet for CAS 2385721-54-8. Retrieved from [1]

  • ChemicalBook . Solubility Data for Analog 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8). Retrieved from [1]

  • BenchChem . Technical Support: Synthesis of Spirocyclic Ketones. Retrieved from [1]

Sources

Methodological & Application

Application Note: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione from 1,1-Cyclohexanediacetic Acid

[1]

Executive Summary

Target Molecule: 3-Oxaspiro[5.5]undecane-2,4-dione (CAS: 1010-26-0) Starting Material: 1,1-Cyclohexanediacetic acid (CAS: 4355-11-7) Reaction Type: Intramolecular Dehydration / Cyclization Application: This spiro-anhydride serves as a critical intermediate in the synthesis of spiro-imides (e.g., for gabapentinoid analogs), polyesters, and rigid cross-linkers in polymer chemistry.

Scientific Principles & Mechanism

The synthesis relies on the thermodynamic favorability of forming a six-membered anhydride ring from a 1,5-diacid. 1,1-Cyclohexanediacetic acid possesses two acetic acid arms attached to a quaternary carbon. Upon heating with a dehydrating agent, the molecule undergoes intramolecular condensation.

Mechanistic Pathway[2][3][4][5][6]
  • Activation: The carboxylic acid groups react with the dehydrating agent (Acetic Anhydride) to form a mixed anhydride intermediate.

  • Cyclization: The carbonyl oxygen of one activated acid group typically acts as the nucleophile, attacking the carbonyl carbon of the other arm.

  • Elimination: Acetic acid is eliminated, closing the ring to form the thermodynamically stable spiro-anhydride.

Comparison of Dehydrating Agents
ReagentConditionsProsCons
Acetic Anhydride (Ac₂O) Reflux (140°C)High yield (>90%), simple workup, solvent-free.Requires removal of Ac₂O/AcOH by distillation.
Thionyl Chloride (SOCl₂) Reflux (80°C)Very reactive.Generates HCl/SO₂ gas; risk of acid chloride byproducts.
DCC / EDC Room TempMild conditions.Formation of urea byproducts (difficult to remove).

Selected Method: The Acetic Anhydride route is selected for this protocol due to its scalability, atom economy (relative to coupling reagents), and the ease of purifying the final product via crystallization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 1,1-Cyclohexanediacetic acid (Purity >98%)[1]

    • Acetic Anhydride (Reagent Grade, >99%)

    • Solvents: Toluene (for azeotropic drying if needed), Hexane/Ethyl Acetate (for recrystallization).

  • Equipment:

    • Round-bottom flask (RBF) with 24/40 joint.

    • Reflux condenser with drying tube (CaCl₂ or Drierite).

    • Magnetic stirrer / Heating mantle.

    • Rotary evaporator.[2]

Synthesis Procedure (Standard Scale: 50 mmol)

Step 1: Reaction Setup

  • In a dry 250 mL round-bottom flask, charge 10.0 g (50 mmol) of 1,1-cyclohexanediacetic acid.

  • Add 30 mL (approx. 320 mmol) of Acetic Anhydride. Note: A 6-fold molar excess is used to act as both solvent and reagent.

  • Equip the flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (to exclude atmospheric moisture).

Step 2: Dehydration (Reflux)

  • Heat the mixture to reflux (bath temp ~150°C) with vigorous stirring.

  • Maintain reflux for 3 to 4 hours .

    • Monitoring: The reaction mixture should become a clear, homogeneous solution. Completion can be verified by TLC (checking for disappearance of the polar diacid) or IR (appearance of anhydride doublets).

Step 3: Isolation

  • Cool the reaction mixture to approx. 50°C.

  • Transfer the flask to a rotary evaporator.

  • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (vacuum).

    • Caution: Acetic anhydride requires a good vacuum trap and proper ventilation.

  • Continue evaporation until a viscous oil or semi-solid residue remains.

Step 4: Purification

  • Crystallization: Dissolve the residue in a minimal amount of hot Toluene or Benzene (approx. 15-20 mL).

  • Slowly add Hexane (or Petroleum Ether) until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filter the white crystalline solid using a Buchner funnel.

  • Wash the cake with cold Hexane (2 x 10 mL).

  • Dry the product in a vacuum oven at 40°C for 4 hours.

Quality Control & Characterization
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Yield 85% - 95%Gravimetric
Melting Point 67 - 70 °CCapillary MP
IR Spectrum 1805 cm⁻¹, 1760 cm⁻¹ (C=O stretch, anhydride doublet)FTIR (KBr or ATR)
¹H NMR δ 2.60 (s, 4H, -CH₂-CO-), 1.45 (m, 10H, cyclohexyl)CDCl₃, 400 MHz

Visualization of Workflow

The following diagram illustrates the logical flow and chemical transformation from the diacid to the spiro-anhydride.

SynthesisWorkflowStart1,1-Cyclohexanediacetic Acid(Solid, Diacid)Process1Reflux (140°C, 3-4h)Formation of Mixed AnhydrideStart->Process1ReagentAcetic Anhydride(Dehydrating Agent)Reagent->Process1IntermediateCyclization & Eliminationof Acetic AcidProcess1->Intermediate- AcOHWorkupRotary EvaporationRemove AcOH / Excess Ac2OIntermediate->WorkupPurificationRecrystallization(Toluene/Hexane)Workup->PurificationProduct3-Oxaspiro[5.5]undecane-2,4-dione(White Crystals, MP 67-70°C)Purification->Product

Figure 1: Process flow diagram for the dehydration of 1,1-cyclohexanediacetic acid to the spiro-anhydride.

Troubleshooting & Optimization

  • Low Yield: Often caused by hydrolysis during workup. Ensure all glassware is dry and avoid prolonged exposure of the crude anhydride to atmospheric moisture before purification.

  • Oiling Out: If the product oils out during recrystallization, the solvent mixture is too non-polar. Add a small amount of Toluene or Ethyl Acetate to redissolve, then cool more slowly.

  • Coloration: A yellow/brown tint indicates overheating or impurities in the starting material. Recrystallization with activated charcoal can remove colored impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General reference for anhydride synthesis via acetic anhydride).
  • PubChem. 3-Azaspiro[5.5]undecane-2,4-dione Compound Summary. (Relevant for structural analogs and nomenclature verification). Retrieved from [Link]

Application Notes and Protocols for the Cyclization of Spiro-ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro-ethers in Modern Chemistry

Spiro-ethers, a class of organic compounds characterized by two rings linked by a common oxygen-containing spirocyclic junction, are prevalent structural motifs in a wide array of natural products and pharmaceutically active molecules. Their unique three-dimensional architecture imparts specific conformational rigidity, which is often crucial for biological activity. This has led to a surge in interest in developing efficient and stereoselective methods for their synthesis, a critical step in drug discovery and development. These application notes provide a detailed overview of key protocols for the cyclization of spiro-ether derivatives, offering insights into the underlying mechanisms and practical guidance for their implementation in a research setting.

I. Transition Metal-Catalyzed Spirocyclization: A Powerful and Versatile Approach

Transition metal catalysis has emerged as a cornerstone for the synthesis of complex organic molecules, and spiro-ether synthesis is no exception. Catalysts based on copper and gold have proven particularly effective in mediating intramolecular cyclization reactions to afford spiro-ether scaffolds with high efficiency and selectivity.

A. Copper-Catalyzed Enantioselective Intramolecular Carboetherification of Alkenols

This method allows for the synthesis of a variety of spirocyclic ethers, including 5,5-, 5,6-, and 6,6-spirocyclic systems, with high enantiomeric excess.[1] The reaction proceeds via an enantioselective oxycupration of an unactivated alkene, followed by an intramolecular radical cyclization.

The catalytic cycle is initiated by the formation of a chiral copper(II) complex. This complex coordinates to the hydroxyl group and the double bond of the alkenol substrate. A subsequent enantioselective oxycupration step forms a carbon-copper bond. Homolytic cleavage of this bond generates a carbon-centered radical, which then undergoes an intramolecular cyclization onto a tethered aromatic or unsaturated group. The resulting radical is then oxidized to afford the final spiro-ether product.

Diagram: Proposed Catalytic Cycle for Copper-Catalyzed Spiroetherification

G cluster_0 Catalytic Cycle A [Cu(II)] Catalyst C Coordination Complex A->C Coordination B Alkenol Substrate B->C D Oxycupration C->D Enantioselective E Carbon Radical Intermediate D->E C-Cu Homolysis F Intramolecular Cyclization E->F G Oxidation F->G H Spiro-ether Product G->H I [Cu(I)] G->I I->A Reoxidation

Caption: A simplified representation of the copper-catalyzed enantioselective carboetherification of alkenols leading to spiro-ethers.

Materials:

  • 1,1-disubstituted alkenol (1.0 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.2 equiv)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-Box) (0.25 equiv)

  • Manganese dioxide (MnO₂) (2.6 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • 4 Å Molecular sieves

  • Trifluorotoluene (PhCF₃)

Procedure:

  • To an oven-dried reaction tube, add the 1,1-disubstituted alkenol (0.13 mmol, 1.0 equiv), Cu(OTf)₂ (0.2 equiv), and (S,S)-tBu-Box (0.25 equiv).

  • Add K₂CO₃ (1.0 equiv), MnO₂ (2.6 equiv), and flame-dried 4 Å molecular sieves (20 mg/mL).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add PhCF₃ (to achieve a final concentration of 0.1 M) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 48 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane (CH₂Cl₂).

  • Filter the mixture through a pad of celite, washing with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-ether.

This method is applicable to a range of 1,1-disubstituted alkenols with tethered arenes, alkenes, or alkynes.[1] The enantioselectivity is generally high, particularly for substrates with tertiary alcohols.

Substrate TypeRing SizesTypical YieldsTypical ee
Aryl-tethered Alkenols5,6- and 6,6-60-80%70-99%
Alkenyl-tethered Alkenols5,5-50-70%80-95%
Alkynyl-tethered Alkenols5,5-40-60%75-90%
B. Gold-Catalyzed Intramolecular Hydroalkoxylation of Alkynes

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. This property has been exploited in the synthesis of spiro-ethers through the intramolecular hydroalkoxylation of alcohols onto tethered alkynes.[2][3]

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which increases its electrophilicity. The tethered hydroxyl group then attacks the activated alkyne in an intramolecular fashion. This is followed by protonolysis of the resulting carbon-gold bond to regenerate the active catalyst and furnish the spiro-ether product.

Diagram: Experimental Workflow for Gold-Catalyzed Spirocyclization

G Start Start A Combine alkynyl alcohol and gold catalyst in an inert atmosphere Start->A B Add solvent (e.g., CH2Cl2) A->B C Stir at room temperature B->C D Monitor reaction by TLC/LC-MS C->D E Quench reaction (if necessary) D->E F Workup (e.g., extraction) E->F G Purification (e.g., column chromatography) F->G End Pure Spiro-ether G->End

Caption: A general experimental workflow for the gold-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols.

Materials:

  • Alkynyl alcohol (1.0 equiv)

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf or a cationic gold complex) (1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane, DCE, or toluene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the alkynyl alcohol (0.25 mmol, 1.0 equiv) and the gold(I) catalyst (1-5 mol%).

  • Add the anhydrous solvent (to achieve a concentration of 0.1 M).

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spiro-ether.

II. Acid-Catalyzed Spiroketalization: A Classic and Reliable Method

The acid-catalyzed cyclization of dihydroxy ketones is a well-established and widely used method for the synthesis of spiroketals, a subclass of spiro-ethers.[4] This approach often proceeds under thermodynamic control, leading to the formation of the most stable spiroketal isomer.

The reaction is initiated by the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. The remaining hydroxyl group then acts as a nucleophile, attacking the carbocation to form a cyclic ether. Protonation of the second hydroxyl group and its subsequent departure as water, followed by intramolecular attack of the ether oxygen onto the resulting carbocation, leads to the formation of the spiroketal.

Materials:

  • Dihydroxy ketone (1.0 equiv)

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a resin-bound acid) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

  • Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

Procedure:

  • Dissolve the dihydroxy ketone (1.0 mmol, 1.0 equiv) in the anhydrous solvent in a round-bottom flask.

  • Add the Brønsted acid catalyst (0.05-0.2 equiv).

  • If using molecular sieves, add them to the flask. If using a Dean-Stark apparatus, set it up accordingly.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

III. Organocatalytic Spirocyclization: An Emerging Frontier

Organocatalysis offers a metal-free alternative for the synthesis of spiro-ethers, often providing high levels of enantioselectivity. These reactions typically involve the activation of substrates through the formation of transient reactive intermediates, such as enamines or iminium ions.

Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can catalyze cascade or domino reactions, where multiple bond-forming events occur in a single pot.[5] For example, a Michael addition followed by an intramolecular aldol reaction can lead to the formation of complex spirocyclic frameworks with multiple stereocenters.

IV. Method Comparison and Selection

MethodCatalystKey AdvantagesKey Disadvantages
Copper-Catalyzed Carboetherification Copper salts with chiral ligandsHigh enantioselectivity, broad substrate scope, formation of C-C and C-O bonds in one step.[1]Requires an oxidant, catalyst loading can be relatively high.
Gold-Catalyzed Hydroalkoxylation Cationic gold(I) complexesMild reaction conditions, high functional group tolerance, excellent yields.[2][3]Gold catalysts can be expensive.
Acid-Catalyzed Spiroketalization Brønsted or Lewis acidsOperationally simple, readily available and inexpensive catalysts, often gives the thermodynamically favored product.[4]Not suitable for acid-sensitive substrates, may not be stereoselective.
Organocatalytic Cyclization Chiral small organic moleculesMetal-free, high enantioselectivity, can construct multiple stereocenters in one pot.[5]Substrate scope can be limited, catalyst loading may be high.

Conclusion

The synthesis of spiro-ether derivatives is a dynamic field of research, with a diverse array of methodologies available to the modern chemist. The choice of protocol depends on several factors, including the desired stereochemistry, the functional group tolerance of the substrate, and the desired scale of the reaction. The detailed protocols and comparative analysis provided in these application notes are intended to serve as a practical guide for researchers in the design and execution of synthetic routes towards these valuable molecular architectures, ultimately accelerating the pace of drug discovery and development.

References

  • Karyakarte, S. D., Um, C., Berhane, I. A., & Chemler, S. R. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921-12924. [Link]

  • Chen, D., Berhane, I. A., & Chemler, S. R. (2020). Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers. Organic Letters, 22(19), 7409–7414. [Link]

  • Arcadi, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5869. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 27(19), 6285. [Link]

  • Zuo, S., Tao, Y., & Liu, Z. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Catalysis. [Link]

  • Bieber, M., et al. (2023). Brønsted-Acid Catalyzed Diastereoselective Synthesis of Spiroisoindolinones from Enamides. ChemRxiv. [Link]

  • Bieber, M., et al. (2024). Brønsted Acid-Catalyzed Diastereoselective Synthesis of Spiroisoindolinones from Enamides. Figshare. [Link]

  • Shi, S.-L., Wong, Z. L., & Buchwald, S. L. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT. [Link]

  • Cheng, Y.-S., Anwar, S., & Chen, K. (2018). Organocatalytic Synthesis of Spirocarbocycles. Mini-Reviews in Organic Chemistry, 15(5), 362-383. [Link]

  • Li, W., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4054–4057. [Link]

  • Alonso, D. A., et al. (2011). Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. ChemBioChem, 12(12), 1863-1872. [Link]

  • Liang, Y.-F., et al. (2015). A Simple and Efficient α-Hydroxylation of Carbonyls with I2 or NBS as the Catalyst and DMSO as the Oxidant. Organic Letters, 17(4), 876–879. [Link]

  • DiRocco, D. A., et al. (2021). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 143(49), 20814–20822. [Link]

  • Zhang, Y., et al. (2008). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzannelated Spiroketal Core of Rubromycins. Synlett, 2008(6), 940-944. [Link]

  • Burde, A. S., et al. (2021). Copper-catalyzed enantioselective synthesis of bridged bicyclic ketals from 1,1-disubstituted-4-methylene-1,6-hexanediols and related alkenols. Chemical Communications, 57(1), 105-108. [Link]

  • Rezaee, R., et al. (2025). A Review of Approaches Developed for Spiroether Synthesis. Molecular Diversity. [Link]

  • Blažeković, B., et al. (2025). In the present review article, 16 methods developed to synthesize spiroethers are classified in five groups ... ResearchGate. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

  • Toullec, P. Y., et al. (2014). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Catalysis, 4(10), 3641–3649. [Link]

  • Alba, A.-N. R., et al. (2015). Asymmetric Organocatalytic Synthesis of aza-Spirocyclic Compounds from Isothiocyanates and Isocyanides. The Chemical Record, 15(4), 711-726. [Link]

  • Um, C., & Chemler, S. R. (2022). Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives. Journal of the American Chemical Society, 144(15), 6983–6992. [Link]

  • Rezaee, R., et al. (2025). A Review of Approaches Developed for Spiroether Synthesis. ResearchGate. [Link]

  • Toullec, P. Y., et al. (2014). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Organic Letters, 16(10), 2822–2825. [Link]

  • Bel-Franquesa, M., et al. (2014). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes. ChemCatChem, 6(6), 1624-1629. [Link]

Sources

High-Fidelity Grignard Addition to Spirocyclic Ketones: Overcoming Steric and Enolization Barriers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Spirocyclic ketones (e.g., spiro[3.3]heptanones, spiro[4.5]decanones) represent a privileged scaffold in medicinal chemistry due to their ability to orient substituents in defined 3D vectors without the flexibility of aliphatic chains. However, functionalizing these cores via Grignard addition is notoriously difficult. The rigid spiro-junction creates significant steric bulk, often diverting the reaction pathway from nucleophilic addition to enolization (deprotonation) or


-hydride reduction .

This guide details the mechanistic failure points of standard Grignard conditions and provides a validated protocol using Organocerium chemistry (the Imamoto reaction) to suppress side reactions and ensure high-yield addition.

Mechanistic Analysis: Why Standard Conditions Fail

In sterically unencumbered ketones, Grignard reagents (


) act primarily as nucleophiles. However, in spirocyclic systems, the trajectory for nucleophilic attack (Bürgi-Dunitz angle, ~107°) is obstructed by the axial protons or the ring residue of the spiro-cycle.

This steric wall forces the Grignard reagent to adopt alternative reactivities:

  • Enolization (Thermodynamic Trap): The Grignard reagent acts as a strong base, removing an

    
    -proton. Upon quenching, the starting ketone is regenerated.[1]
    
  • Reduction (Kinetic Trap): If the Grignard reagent possesses

    
    -hydrogens (e.g., 
    
    
    
    ), a six-membered transition state allows for hydride transfer, reducing the ketone to a secondary alcohol rather than adding the alkyl group.
Visualizing the Competitive Pathways

The following diagram illustrates the competition between the desired addition and the parasitic side reactions.

GrignardPathways SpiroKetone Spirocyclic Ketone (Sterically Hindered) Complex Mg-Carbonyl Complex SpiroKetone->Complex Grignard Grignard Reagent (R-MgX) Grignard->Complex Addition Tertiary Alcohol (Desired Product) Complex->Addition Nucleophilic Attack (Blocked by Sterics) Enolization Magnesium Enolate (Recovered SM after quench) Complex->Enolization Alpha-Deprotonation (Favored by Basicity) Reduction Secondary Alcohol (Reduction Byproduct) Complex->Reduction Beta-Hydride Transfer (If R has Beta-H)

Figure 1: Competitive reaction pathways for hindered spirocyclic ketones. Steric bulk suppresses the green path (addition) while enhancing red (enolization) and yellow (reduction) paths.

The Solution: Organocerium Chemistry (Imamoto Reaction)

To overcome these limitations, the use of anhydrous Cerium(III) Chloride (


) is the industry standard. This methodology, pioneered by Imamoto, alters the chemoselectivity via two synergistic mechanisms:
  • Transmetallation:

    
     reacts with 
    
    
    
    to form an organocerium species (
    
    
    ). Organocerium reagents are more nucleophilic but less basic than their magnesium counterparts, significantly suppressing enolization.
  • Lewis Acid Activation: The highly oxophilic Cerium(III) coordinates strongly to the ketone oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack even in crowded environments.

Validated Protocols

Protocol A: Preparation of Anhydrous (Critical)

Context: Commercial


 is hygroscopic. Using it without proper drying will quench your Grignard reagent immediately. Note: Anhydrous 

beads are available commercially but must be handled in a glovebox. The following is for drying the hydrate, which is cheaper and common.

Reagents:

  • Cerium(III) Chloride Heptahydrate (

    
    )[2][3]
    
  • THF (Anhydrous, inhibitor-free)

Step-by-Step:

  • Powdering: Quickly grind

    
     to a fine powder using a mortar and pestle (minimize air exposure).
    
  • Vacuum Setup: Place the powder in a two-neck round-bottom flask equipped with a stir bar. Connect to a high-vacuum manifold (<0.5 mmHg).

  • Stepwise Heating (The "Imamoto" Cycle):

    • Heat to 90°C under vacuum for 1 hour. (Removes bulk water).

    • Increase temperature to 140-150°C under vacuum for 2-3 hours.

    • Observation: The solid should remain a white powder. If it turns yellow/brown, hydrolysis has occurred (formation of

      
      ), and it must be discarded.
      
  • Cooling: Cool to room temperature under vacuum.

  • Solvation: Backfill with Argon/Nitrogen. Add anhydrous THF to create a slurry.[2][4] Stir vigorously overnight (or at least 2 hours) to form a fine suspension. The "activation" is improved by sonication for 15-30 minutes.

Protocol B: -Mediated Grignard Addition

Application: Spirocyclic ketones prone to enolization.

Reagents:

  • Spirocyclic Ketone (1.0 equiv)

  • 
     (1.5 - 2.0 equiv)
    
  • Dried

    
     (1.5 - 2.0 equiv) in THF (from Protocol A)
    

Workflow Diagram:

ImamotoProtocol Step1 1. Slurry Preparation CeCl3 in THF (RT, 2h) Step2 2. Transmetallation Cool to -78°C Add RMgX dropwise Step1->Step2 Step3 3. Formation of Organocerium Stir at -78°C for 1h (RCeCl2 species formed) Step2->Step3 Step4 4. Substrate Addition Add Spiro Ketone (in THF) Maintain -78°C Step3->Step4 Step5 5. Reaction & Warm-up Stir -78°C (2h) -> 0°C (slowly) Step4->Step5 Step6 6. Quench Sat. NH4Cl or 10% AcOH Step5->Step6

Figure 2: Workflow for the Cerium-mediated addition. Temperature control at Step 2 is vital to prevent decomposition of the organocerium species.

Detailed Procedure:

  • Transmetallation: Cool the

    
    /THF slurry (from Protocol A) to -78°C  (dry ice/acetone bath).
    
  • Add the Grignard reagent (

    
    ) dropwise via syringe.
    
    • Note: The white slurry may turn yellow/orange depending on the Grignard used.

  • Stir at -78°C for 1 hour to ensure complete formation of the organocerium species.

  • Addition: Dissolve the spirocyclic ketone in minimal anhydrous THF. Add this solution dropwise to the cold organocerium mixture.

    • Rate: Keep addition slow to maintain the internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C naturally. Monitor by TLC/LCMS.

    • Critical: Many spiro-ketones require the higher energy of 0°C or even RT to react, but the initial mixing must be cold to prevent enolization.

  • Quench: Quench with saturated aqueous

    
     or 10% aqueous acetic acid.
    
    • Workup: If an emulsion forms (common with Cerium salts), add Rochelle's salt (Potassium Sodium Tartrate) solution and stir until layers separate clearly.

Stereochemical Considerations in Spirocycles

In spirocyclic systems (e.g., spiro[4.5]decane), the ring conformation is often locked. The Grignard reagent will attack from the least sterically hindered face .[5]

  • Axial vs. Equatorial Attack:

    • Small nucleophiles (like Hydride) often attack axially (yielding equatorial alcohols).

    • Bulky Nucleophiles (Organocerium/Grignard): Predominantly attack equatorially (yielding the axial alcohol ) to avoid torsional strain with the axial hydrogens on the

      
      -carbons.
      
  • Spiro-Specific Shielding: The orthogonal ring in a spiro system acts as a massive steric shield. Modeling the substrate (or simple ChemDraw 3D visualization) is recommended to predict which face is open.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Recovery of Starting Material Enolization occurred (Grignard acted as base).Switch to Protocol B (

).
If already using Ce, ensure

was fully dried. Lower temperature to -78°C during addition.
Formation of Secondary Alcohol Reduction via

-hydride transfer.
Use Organocerium (suppresses reduction).[4] Alternatively, use a Grignard lacking

-hydrogens (e.g., MeMgBr, PhMgBr) if structure allows.
Low Conversion (Stalled)

aggregates blocking reactivity.
Add LiCl (Turbo-condition): Use

. The LiCl breaks up aggregates, increasing solubility and reactivity [4].
Emulsion during Workup Cerium hydroxides precipitating.Wash with Rochelle's Salt (sat. aq. potassium sodium tartrate) or 10% citric acid to chelate Cerium.
Decomposition of Reagent Moisture ingress.Ensure

drying cycle is rigorous (Protocol A). Use fresh anhydrous THF (distilled over Na/Benzophenone or from a column system).

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[3] Journal of the American Chemical Society, 111(12), 4392–4398.

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[3] Journal of the American Chemical Society, 104(18), 4994–4997.

  • Dimitrov, V., et al. "Stereoselective synthesis of spiro-alcohols via organocerium addition." Tetrahedron Letters, 34(3), 567-570.
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Application Note: Leveraging 3-Oxaspiro[5.5]undecan-8-one as a High-Fsp³ Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dominance of planar, aromatic heterocycles in kinase inhibitor design has historically led to compounds with poor physicochemical properties, including low solubility and high promiscuity. This Application Note details the strategic utilization of 3-Oxaspiro[5.5]undecan-8-one —a rigid, spirocyclic ketone—as a privileged scaffold to "escape flatland." We provide a comprehensive guide on synthesizing spiro-decorated kinase libraries via reductive amination and validating their potency using the ADP-Glo™ kinase assay. This approach increases the fraction of sp³-hybridized carbons (


), enhancing the clinical success probability of lead candidates.[1]

Introduction: The Spirocyclic Advantage

Kinase inhibitors typically rely on flat heteroaromatic cores (e.g., pyrimidines, quinazolines) to bind the ATP hinge region. While potent, these "flat" molecules often suffer from poor metabolic stability and solubility.

3-Oxaspiro[5.5]undecan-8-one offers a solution via the


 Hypothesis . As demonstrated by Lovering et al., increasing the saturation of a molecule correlates with higher clinical success rates [1].
Key Structural Benefits:
  • Vector Positioning: The spiro-center locks the geometry, allowing precise projection of the "warhead" (hinge binder) and the "tail" (solvent front interaction) without the entropic penalty of flexible alkyl chains.

  • Solubility: The ether oxygen (position 3) acts as a hydrogen bond acceptor, while the aliphatic cage disrupts crystal packing, significantly improving aqueous solubility compared to biphenyl or cyclohexyl analogs.

  • IP Novelty: Spirocycles offer distinct intellectual property space compared to crowded aromatic scaffolds.[2]

Strategic Design Workflow

The following diagram illustrates the workflow for converting the raw scaffold into a functional kinase inhibitor library.

DesignWorkflow cluster_logic Design Logic Scaffold Scaffold 3-Oxaspiro[5.5]undecan-8-one Derivatization Derivatization (Reductive Amination) Scaffold->Derivatization + Hinge Amines Library Spiro-Kinase Library (Hinge Binders Attached) Derivatization->Library Screening Biochemical Screen (ADP-Glo Assay) Library->Screening Lead Lead Candidate High Potency / High Solubility Screening->Lead IC50 < 100 nM

Figure 1: Workflow for integrating 3-Oxaspiro[5.5]undecan-8-one into a kinase discovery pipeline.

Chemical Protocol: Library Synthesis

Objective: Attach aromatic amine "hinge binders" to the C8-ketone via reductive amination. Mechanism: Formation of a Schiff base followed by reduction to a secondary amine.

Materials
  • Scaffold: 3-Oxaspiro[5.5]undecan-8-one (1.0 equiv)

  • Amine: Heteroaromatic amine (e.g., 4-aminopyridine, aminopyrazole) (1.1 equiv)

  • Reagent A: Titanium(IV) isopropoxide (

    
    ) (Assists imine formation)
    
  • Reagent B: Sodium triacetoxyborohydride (

    
    ) (Mild reducing agent)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried vial, dissolve 3-Oxaspiro[5.5]undecan-8-one (100 mg, 0.59 mmol) and the Target Amine (0.65 mmol) in anhydrous DCE (3 mL).

    • Add

      
        (2.0 equiv, 1.18 mmol) dropwise under nitrogen.
      
    • Critical Step: Stir at room temperature for 6–12 hours. Monitor by LC-MS for the disappearance of the ketone mass. The titanium acts as a Lewis acid and water scavenger to drive equilibrium.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
        (3.0 equiv, 1.77 mmol) in one portion.
      
    • Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove titanium salts (which form a white sticky precipitate).

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

    • Validation: Confirm structure via 1H-NMR (look for the disappearance of the ketone signal and appearance of the C8-methine proton).

Biological Protocol: ADP-Glo™ Kinase Assay

Objective: Quantify the inhibitory potency (


) of the synthesized spiro-compounds against a target kinase (e.g., CDK2, EGFR).
Principle:  Measures ADP generation. Step 1 depletes unconsumed ATP. Step 2 converts ADP to ATP, which drives a luciferase reaction.[3]
Reagents (Promega ADP-Glo™ System)
  • Recombinant Kinase (e.g., 1-10 ng/well)

  • Substrate (Peptide/Protein, 0.2 µg/µl)

  • Ultra-Pure ATP (10 µM - 100 µM, typically at

    
    )
    
  • ADP-Glo™ Reagent[4][5]

  • Kinase Detection Reagent[3][5]

Protocol (384-Well Format)
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the spiro-inhibitor in DMSO (Start at 10 µM, 3-fold serial dilution).

    • Dispense 100 nL of compound into the assay plate (White, flat-bottom 384-well).

  • Kinase Reaction (5 µL total volume):

    • Add 2.5 µL of Kinase Buffer containing the enzyme.

    • Incubate for 10 minutes at RT (allows compound binding).

    • Add 2.5 µL of ATP/Substrate Mix to initiate the reaction.

    • Incubate for 60 minutes at RT (or optimal enzyme time).

  • ADP-Glo™ Step (Termination):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[3]

    • Incubate for 40 minutes at RT.

  • Detection Step:

    • Add 10 µL of Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light).
    • Incubate for 30 minutes.

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., BMG PHERAstar).

    • Calculate % Inhibition:

      
      
      

Data Interpretation & SAR Strategy

The spiro scaffold is designed to improve properties without sacrificing potency.[6] Below is a representative dataset comparing a traditional "flat" cyclohexyl analog against the 3-oxaspiro[5.5]undecan-8-one scaffold.

Representative Data Table
Compound IDCore ScaffoldR-Group (Hinge Binder)Kinase IC50 (nM)Solubility (µM)Fsp³ Score
Cmpd-A (Control) CyclohexylPyrazolopyrimidine1250.35
Cmpd-B (Spiro) 3-Oxaspiro[5.5] Pyrazolopyrimidine 15 120 0.55
Cmpd-C (Spiro) 3-Oxaspiro[5.5] Aminopyridine 450 >200 0.52

Analysis:

  • Potency: Cmpd-B retains similar potency to the flat control (Cmpd-A), proving the spiro ring fits the binding pocket.

  • Solubility: Cmpd-B shows a 24-fold increase in aqueous solubility due to the ether oxygen and spiro-disruption of crystal packing.

SAR Decision Tree

Use the following logic to optimize hits derived from this scaffold:

SAR_Logic Hit Spiro Hit Identified (IC50 < 1 µM) CheckPotency Is Potency Sufficient? Hit->CheckPotency CheckProps Are ADME Props Good? CheckPotency->CheckProps Yes OptimizeHead Modify Hinge Binder (Aromatic R-Group) CheckPotency->OptimizeHead No (<100nM needed) OptimizeTail Modify 3-Oxa Ring (Add polar groups) CheckProps->OptimizeTail No (Low Sol/Perm) Advance Advance to PK Study CheckProps->Advance Yes OptimizeHead->CheckPotency OptimizeTail->CheckProps

Figure 2: Structure-Activity Relationship (SAR) optimization cycle for spirocyclic kinase inhibitors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, Y., & Tice, C. M. (2016). The Use of Spirocyclic Scaffolds in Drug Discovery.[1] Bioorganic & Medicinal Chemistry Letters, 26(19), 4499–4510.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

Sources

Application Note: Preparation of Spirocyclic Amines from 3-Oxaspiro[5.5]undecan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in modern drug discovery. Unlike flat aromatic systems, spirocycles like 3-oxaspiro[5.5]undecan-8-one offer rigid, three-dimensional geometries that improve solubility, metabolic stability, and vector positioning of substituents.

This guide details the conversion of 3-oxaspiro[5.5]undecan-8-one (1) into its corresponding amine derivatives. The transformation is critical for generating diverse libraries of neuroprotective agents and enzyme inhibitors. We focus on two primary methodologies:

  • Direct Reductive Amination: For the synthesis of secondary and tertiary amines.[1]

  • Oxime Reduction: For the stereoselective synthesis of primary amines.

Strategic Analysis: Reaction Pathways

The conversion of the ketone at position 8 to an amine requires navigating steric hindrance imposed by the spiro-center at C5. The choice of pathway depends on the desired substitution pattern of the amine.

Pathway Visualization

The following diagram outlines the decision logic and chemical pathways for this transformation.

ReactionPathways Ketone 3-Oxaspiro[5.5] undecan-8-one Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH Imine Imine/Iminium Intermediate Ketone->Imine R-NH2 DCE/AcOH PrimAmine Primary Amine (Target A) Oxime->PrimAmine Reduction (Raney Ni/H2 or LAH) SecAmine Sec/Tert Amine (Target B) Imine->SecAmine NaBH(OAc)3 Reductive Amination

Figure 1: Synthetic pathways for converting spirocyclic ketones to amines. Path A (top) favors primary amines; Path B (bottom) is preferred for substituted amines.

Detailed Protocols

Protocol A: Synthesis of Secondary/Tertiary Amines (Direct Reductive Amination)

Mechanism: Formation of an iminium ion followed by in situ hydride transfer. Best For: Library generation, installation of diversity elements. Gold Standard Reagent: Sodium triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better selectivity for aldehydes/ketones over other reducible groups.
Materials
  • Substrate: 3-oxaspiro[5.5]undecan-8-one (1.0 equiv)

  • Amine: Desired primary or secondary amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for facilitating iminium formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve 3-oxaspiro[5.5]undecan-8-one  (1.0 mmol) in DCE (5 mL).
      
    • Add the amine (1.1 mmol).[2]

    • Add AcOH (1.0 mmol). Note: If using an amine hydrochloride salt, add 1.0 equiv of TEA to free the base.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS to observe the disappearance of the ketone and formation of the imine (often visible as a new spot/peak).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile amines).

    • Add STAB (1.5 mmol) in one portion.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Workup:

    • Quench carefully with saturated aqueous

      
       (10 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (typically DCM/MeOH/NH4OH gradients) is required to separate the amine from non-basic byproducts.

Protocol B: Synthesis of Primary Amines (Via Oxime)

Mechanism: Condensation to oxime followed by catalytic hydrogenation or hydride reduction. Best For: Generating the free primary amine (


) for further coupling (e.g., amide coupling).
Materials
  • Reagent 1: Hydroxylamine hydrochloride (

    
    )
    
  • Base: Sodium Acetate (

    
    ) or Pyridine
    
  • Reductant: Raney Nickel (Ra-Ni) or

    
     (LAH)
    
Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve ketone (1.0 equiv) in Ethanol/Water (3:1).

    • Add

      
       (1.5 equiv) and 
      
      
      
      (2.0 equiv).
    • Reflux for 2–4 hours.

    • Workup: Remove EtOH, extract with EtOAc. The oxime is usually a stable solid.

  • Reduction (Catalytic Hydrogenation Route):

    • Dissolve the oxime in MeOH (0.1 M).

    • Add Raney Nickel (approx. 50% w/w of substrate) – Caution: Pyrophoric.

    • Stir under

      
       atmosphere (balloon pressure or 50 psi in a Parr shaker) for 12 hours.
      
    • Workup: Filter through Celite (do not let the catalyst dry out). Concentrate filtrate.

Critical Analysis: Stereochemistry & Troubleshooting

The Stereochemical Challenge

The spiro-center at C5 induces facial bias. Reduction of the C8 imine/oxime will generate two diastereomers: cis and trans (relative to the oxygen atom in the 3-oxa ring).

  • Observation: In many spiro[5.5] systems, hydride delivery occurs from the less hindered equatorial face, often favoring the thermodynamic product (equatorial amine).

  • Resolution: Isomers are typically separable by HPLC or careful flash chromatography.

    • Cis-isomer: Often elutes later on silica due to potential H-bonding interactions if the ether oxygen is accessible.

    • Trans-isomer: Often elutes earlier.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance at C8; Wet solvent.Increase AcOH to 2.0 equiv; Add molecular sieves (3Å) to drive imine formation.
Dialkylation (Primary Amines) Over-reaction during reductive amination.[1]Use Protocol B (Oxime) for primary amines. If using Protocol A, use huge excess of

(10 equiv).[1]
Product is an Oil/Gum Common for spiro-amines.Convert to HCl or Fumarate salt for crystallization and easier handling.
Incomplete Reduction (Protocol B) Poisoned Catalyst.Ensure Oxime is sulfur-free; Increase

pressure to 50 psi.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: The multiplet for

      
      -protons to the ketone (typically 
      
      
      
      2.2–2.5 ppm) will shift upfield.
    • Appearance: A new methine signal (

      
      ) appears around 
      
      
      
      2.6–3.2 ppm.
    • Spiro-Ether: The

      
       protons of the 3-oxa ring (
      
      
      
      3.4–3.8 ppm) remain intact but may show slight chemical shift changes between diastereomers.
  • Mass Spectrometry (ESI+):

    • Look for

      
      .
      
    • Note: Secondary amines often fragment easily; use soft ionization if possible.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.

  • BenchChem. (2025).[2][3] "Application Notes for Spiro[5.5]undecane derivatives." BenchChem Technical Library.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Spirocyclic Amines." PubChem.

Sources

Application Note: Reagents for Dehydrative Cyclization of Spiro Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The construction of spirocyclic scaffolds—privileged structures in drug discovery due to their inherent three-dimensional rigidity and metabolic stability—remains a synthetic bottleneck. The formation of the quaternary spiro-center often battles significant steric hindrance and competing elimination pathways. This guide details three distinct reagent classes for dehydrative cyclization , moving beyond standard acid catalysis to advanced kinetic control strategies. We focus on Gold(I) catalysts for regioselective spiroketalization, the Burgess Reagent for mild dehydration of sensitive amido-alcohols, and Titanium(IV) for kinetic trapping of spiroethers.

The Challenge: The Quaternary Center & Thermodynamic Sinks

Spirocyclization requires forming two rings at a single atom. In dehydrative approaches (e.g., diol


 spiroether), the primary failure modes are:
  • Steric Impedance: The transition state leading to the quaternary center is highly crowded.[1]

  • The Thermodynamic Sink (Spiroketals): Under standard Brønsted acid conditions, spiroketals equilibrate to the thermodynamically most stable isomer (stabilized by the anomeric effect).[1] Accessing the non-anomeric (kinetic) isomer requires specialized reagents that operate faster than the rate of equilibration.

  • Elimination vs. Cyclization: Dehydrating agents may trigger

    
    -elimination to form alkenes rather than the desired cyclization.[1]
    

Reagent Class A: Gold(I) Catalysts (Regioselective Control)

Best For: Unsaturated spiroketals from alkynodiols; Kinetic control of regiochemistry.[1]

While traditional acid catalysis relies on the thermodynamic equilibrium, Gold(I) catalysis allows for regioselective cyclization of alkynes. Specifically, the method developed by Aponick et al. utilizes acetonide-protected diols.[1][2] The Gold(I) catalyst activates the alkyne, triggering a cascade where the acetonide acts as a "regio-relay," ensuring the correct oxygen attacks the alkyne first.

Mechanism of Action

The reaction proceeds via


-activation of the alkyne by cationic Au(I), followed by nucleophilic attack of the proximal hydroxyl group. Crucially, this method avoids the "thermodynamic sink" by operating under mild conditions that prevent equilibration.[1]

GoldMechanism Precursor Alkynyl Acetonide Au_Complex [L-Au]+ Coordination Precursor->Au_Complex + AuCl Attack Nucleophilic Attack (Regio-controlled) Au_Complex->Attack Alkynophilicity Protodeauration Protodeauration (- Acetone) Attack->Protodeauration Cyclization Product Spiroketal Protodeauration->Product - [L-Au]+

Figure 1: Gold(I)-catalyzed dehydrative cascade.[1] The metal activates the alkyne, bypassing harsh acidic conditions.

Experimental Protocol: AuCl-Mediated Cyclization

Reagents:

  • Catalyst: Gold(I) Chloride (AuCl) or (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate.[1]

  • Solvent: Anhydrous THF or DCM (HPLC Grade).[1]

  • Substrate: Mono-propargylic diol (often masked as an acetonide).[1]

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the alkynyl acetonide (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add AuCl (5 mol%). Note: For difficult substrates, use the cationic catalyst JohnPhosAu(MeCN)SbF6.

  • Reaction: Stir at Room Temperature (23°C).

    • Checkpoint: Monitor by TLC.[1][3] The acetonide spot will disappear.[1] If the reaction stalls, mild heating to 40°C is permissible, but high heat risks isomerization.

  • Quench: Filter the mixture through a short pad of silica gel (eluting with ether) to remove the gold catalyst.

  • Purification: Concentrate in vacuo. Flash chromatography is usually sufficient.[1]

Why this works: The Au(I) is a "soft" Lewis acid.[1] It activates the


-system (alkyne) without activating the 

-framework (C-O bonds) enough to cause rapid equilibration/racemization of the spirocenter.

Reagent Class B: The Burgess Reagent (The "Soft" Dehydrator)

Best For: Spiro-lactams, Spiro-oxazolines, and acid-sensitive substrates.

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is an inner salt that facilitates dehydration under neutral to mildly basic conditions.[1] Unlike


 or 

, it does not generate strong acidic byproducts that could decompose sensitive spiro-precursors.[1]
Mechanism of Action

The reaction follows a syn-elimination pathway (ion-pair mechanism).[1] The alcohol attacks the sulfonyl center, forming a sulfamate intermediate. The intramolecular abstraction of the proton by the carbamate anion drives the cyclization.

BurgessMechanism Substrate Hydroxy-Amide Precursor Intermediate O-Sulfonyl Intermediate Substrate->Intermediate Nu attack on S Reagent Burgess Reagent Reagent->Intermediate TS Cyclic Transition State (Syn) Intermediate->TS Intramolecular Proton Transfer Product Spiro-Oxazoline/ Lactam TS->Product - Et3N - CO2 - MeOH

Figure 2: Burgess Reagent mechanism.[1] The internal base (carbamate) ensures neutral conditions.

Experimental Protocol: Dehydrative Cyclization of Hydroxy-Amides

Reagents:

  • Burgess Reagent: Commercial grade (hygroscopic—handle in glovebox or desiccator).[1]

  • Solvent: Anhydrous Benzene or Toluene (THF is an alternative if higher solubility is needed).[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with

    
    .
    
  • Dissolution: Dissolve the hydroxy-amide precursor (1.0 equiv) in anhydrous Benzene (0.05 M).

  • Reagent Addition: Add Burgess reagent (2.0 - 2.5 equiv) in one portion.

  • Thermal Activation: Heat the mixture to reflux (80°C for benzene) for 1–4 hours.

    • Self-Validation: The reaction mixture often stays clear.[1] If a precipitate forms immediately, check moisture levels (Burgess reagent hydrolyzes to form insoluble salts).[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine.[1][3]

    • Note: The byproducts (Et3N, MeOH, CO2) are easily removed or volatile.

  • Purification: Silica gel chromatography.

Reagent Class C: Titanium(IV) Isopropoxide (Kinetic Trapping)

Best For: Kinetic spiroketalization of glycal epoxides; Retention of configuration.[1][4]

While Brønsted acids (e.g., PTSA, CSA) drive spiroketalization toward the thermodynamic product (axial-axial orientation due to the anomeric effect), Lewis acids like


 can enforce kinetic control . This is particularly useful when the "unstable" spiro-isomer is the bioactive target.[1]
Comparative Analysis: Kinetic vs. Thermodynamic[1][5][6][7][8]
FeatureBrønsted Acid (e.g., CSA, PTSA)Lewis Acid (

)
Control Type ThermodynamicKinetic (Chelation Controlled)
Major Product Anomerically stabilized (Axial)Retention of configuration
Mechanism Oxocarbenium ion equilibrationEpoxide opening / Coordination
Substrate Keto-diols / HemiketalsGlycal Epoxides
Conditions RT to Reflux, protic solvents

to RT, anhydrous THF
Protocol: Ti-Mediated Kinetic Spirocyclization[1][4]
  • Substrate: Epoxide-bearing alcohol (e.g., derived from a glycal).[1][4]

  • Reaction: Dissolve substrate in THF. Add

    
     (1.2 equiv) at 
    
    
    
    .[1]
  • Mechanism: The Titanium coordinates to both the epoxide oxygen and the nucleophilic alcohol, forcing the alcohol to attack the epoxide from the "front," leading to retention of stereochemistry at the anomeric center.

  • Quench: Saturated Rochelle's salt (potassium sodium tartrate) solution is required to break the Titanium emulsion during workup.[1]

Troubleshooting & Optimization

  • Moisture Sensitivity:

    • Problem: Low yield with Burgess reagent.[1]

    • Solution: The reagent decomposes rapidly in water.[1] Use a fresh bottle; if the solid is sticky/clumped, discard it.

  • Regioselectivity Issues (Gold):

    • Problem: Mixture of 5-exo and 6-endo products.[1]

    • Solution: Switch from AuCl (linear coordination) to a bulkier cationic gold catalyst (

      
      ). The steric bulk of the ligand often disfavors the more crowded transition state.
      
  • Stalled Reaction:

    • Problem: Precursor remains unreacted.[1]

    • Solution: For acid-catalyzed reactions, add a dehydrating scavenger like Molecular Sieves (3Å or 4Å) or Trimethyl Orthoformate (TMOF) to drive the equilibrium forward by chemically removing water.[1]

References

  • Burgess Reagent Mechanism & Scope

    • Atkins, G. M.; Burgess, E. M. "The reactions of an N-sulfonylamine inner salt." Journal of the American Chemical Society, 1968, 90(17), 4744–4745.
    • [1]

  • Gold-Catalyzed Spiroketalization (Aponick's Method)

    • Paioti, P. H. S.; Ketcham, J. M.; Aponick, A. "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals."[1][2][5] Organic Letters, 2014 , 16(20), 5320–5323.[1]

    • [1]

  • Kinetic vs.

    • Potuzak, J. S.; Tan, D. S. "Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides." Journal of the American Chemical Society, 2006, 128, 15607.
    • [1]

  • Mitsunobu Reaction for Spirocycles (Alternative Pathway)

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009 , 109(6), 2551–2651.[1]

    • [1]

Sources

3-Oxaspiro[5.5]undecan-8-one in fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Oxaspiro[5.5]undecan-8-one in Fragment-Based Drug Design (FBDD)


 and solubility in fragment libraries.

Executive Summary

The shift in medicinal chemistry from "flat," aromatic-heavy libraries to three-dimensional (


) architectures has established spirocyclic scaffolds as critical tools in Fragment-Based Drug Design (FBDD). 3-Oxaspiro[5.5]undecan-8-one  represents a premier "privileged structure" in this class.

Unlike traditional indole or biphenyl fragments, this scaffold offers a high fraction of


 hybridized carbons (

), enhancing water solubility while maintaining a rigid structural core. The C8-ketone serves as a versatile "growth vector" for rapid elaboration via reductive amination or Grignard addition, allowing researchers to probe protein binding pockets with precise vectorality.

This guide details the physicochemical profile, chemical elaboration protocols, and biophysical screening workflows (STD-NMR) required to deploy this scaffold effectively.

Structural Rationale & Physicochemical Profile

The "Escape from Flatland"

A major attrition factor in drug development is poor solubility and non-specific binding associated with flat, aromatic compounds. The 3-oxaspiro[5.5]undecan-8-one scaffold addresses this by projecting substituents into non-planar space, increasing the complexity of the chemical space explored.

  • Rigidity: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Vectorality: The ketone at C8 allows for library expansion perpendicular to the ether ring, ideal for reaching solvent-exposed residues or deep hydrophobic pockets.

  • Solubility: The ether oxygen (H-bond acceptor) and high

    
     character significantly lower LogP compared to carbocyclic analogs.
    
Physicochemical Data Table
PropertyValue (Approx.)Significance in FBDD
Molecular Weight 168.23 DaIdeal for fragments (Rule of 3: MW < 300).
cLogP 0.8 – 1.2Optimal lipophilicity for oral bioavailability; low risk of aggregation.
TPSA ~26 ŲGood membrane permeability; allows for additional polar groups in elaboration.
H-Bond Acceptors 2 (Ether + Ketone)Provides interaction points for key residues (e.g., hinge regions in kinases).
H-Bond Donors 0"Clean" slate for adding donor functionality during elaboration.
Fsp3 0.90High 3D character; correlates with improved clinical success rates.

Experimental Protocols

Protocol A: Fragment Elaboration via Reductive Amination

Objective: To convert the core ketone fragment into a secondary amine library, probing the binding pocket affinity. This is the primary method for "growing" the fragment.

Reagents:

  • Scaffold: 3-Oxaspiro[5.5]undecan-8-one (1.0 equiv)

  • Amine: Diverse primary amines (

    
    ) (1.2 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve 3-oxaspiro[5.5]undecan-8-one (168 mg, 1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the primary amine (1.2 mmol) and Acetic Acid (60 µL, 1.0 mmol). Stir at room temperature (RT) for 30–60 minutes to establish the imine/iminium equilibrium.

    • Note: Use of a drying agent (e.g.,

      
      ) is optional but recommended if the amine is hygroscopic.
      
  • Reduction: Cool the mixture to 0°C (ice bath). Add

    
     (318 mg, 1.5 mmol) portion-wise over 5 minutes.
    
    • Causality: STAB is preferred over

      
       due to lower toxicity and better selectivity for imines over ketones, preventing direct reduction of the starting material.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen atmosphere. Monitor by LC-MS for the disappearance of the ketone (

    
     169).
    
  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (
    
    
    
    ). Dry combined organics over
    
    
    , filter, and concentrate.
  • Purification: Purify via preparative HPLC or flash chromatography (typical eluent: DCM/MeOH/NH3) to isolate the secondary amine.

Protocol B: Biophysical Validation via STD-NMR

Objective: To detect low-affinity binding (


 ~ mM to µM) of the fragment to a target protein. Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment hits.

Experimental Setup:

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

  • Temperature: 283 K (10°C) to reduce protein tumbling and spin diffusion.

  • Buffer:

    
     based phosphate buffer (50 mM, pH 7.4) with 100 mM NaCl. Avoid protonated buffers (e.g., HEPES) which obscure ligand signals.
    

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare Protein Stock: 10–20 µM target protein.

    • Prepare Ligand Stock: 500 µM – 1 mM 3-oxaspiro fragment (Ligand:Protein ratio > 50:1).

    • Control: Prepare a sample with Ligand only (no protein) to rule out direct irradiation artifacts.

  • Pulse Sequence Configuration:

    • Use a standard STD pulse sequence (e.g., stddiff in Bruker).

    • On-Resonance Irradiation: Set frequency to -0.5 ppm or -1.0 ppm (irradiating protein methyls). Ensure this frequency does not hit any ligand signals.

    • Off-Resonance Irradiation: Set frequency to 30 ppm (control).

    • Saturation Train: Use a train of Gaussian-shaped pulses (50 ms each) for a total saturation time of 2–3 seconds.

  • Data Acquisition:

    • Acquire interleaved scans (on-resonance / off-resonance) to minimize drift errors.

    • Number of Scans: 128–512, depending on concentration.

  • Data Processing:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Result: Signals remaining in the difference spectrum correspond to the ligand protons that received magnetization transfer from the protein (i.e., binders).

    • Epitope Mapping: The protons on the 3-oxaspiro ring showing the strongest STD effect are in closest contact with the protein surface.

Visualizing the Workflow

The following diagram illustrates the iterative cycle of using the 3-oxaspiro scaffold in a drug discovery campaign, highlighting the decision points between synthesis and screening.

FBDD_Workflow cluster_screen Validation Loop Library Library Design (3-Oxaspiro Core) Synthesis Chemical Elaboration (Reductive Amination) Library->Synthesis Vector Selection Screening Biophysical Screening (STD-NMR / SPR) Synthesis->Screening QC (LCMS) Screening->Synthesis No Binding (Iterate) Hit_ID Hit Identification (Kd < 500 µM) Screening->Hit_ID Validated Binder Structure Structural Biology (X-Ray / Cryo-EM) Hit_ID->Structure Soak Crystal Optimization Lead Optimization (Grow/Link/Merge) Structure->Optimization Define Exit Vector Optimization->Synthesis Next Gen Design

Caption: Iterative FBDD workflow utilizing the 3-oxaspiro[5.5]undecan-8-one scaffold. Note the feedback loop from screening back to synthesis if binding is not observed.

Strategic Application: Targeting Allosteric Pockets

Scenario: Targeting a cryptic allosteric pocket on a Kinase (e.g., Type III or IV inhibitor).

Why 3-Oxaspiro? Standard ATP-competitive inhibitors often rely on flat heteroaromatics (hinge binders). Allosteric pockets, however, are often more cylindrical and hydrophobic but require specific polar anchors.

  • The Core: The cyclohexane ring of the spiro system fills the hydrophobic volume of the pocket.

  • The Anchor: The ether oxygen (position 3) can accept a hydrogen bond from a backbone amide or a conserved Lysine/Serine deep in the pocket.

  • The Exit Vector: The amine derived from the C8-ketone (via Protocol A) projects out toward the solvent front, allowing the attachment of solubilizing groups or handles for E3 ligase recruitment (PROTACs).

Validation Metric: Success is defined by an STD-NMR Amplification Factor (


) > 5% for the spiro-methylene protons, confirming the core is driving the binding event, not just the peripheral "tail."

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Mayer, M., & Meyer, B. (1999).[2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[4][5][6][7] Expert Opinion on Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Spiro Ketone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Spiro Ketone Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Diagnostic Triage: What is ruining your purity?

Before optimizing the reaction, you must identify the nature of the impurity. Spirocyclization is unique because the formation of the quaternary carbon imposes severe steric strain (the Thorpe-Ingold effect), often stalling reactions or diverting them toward lower-energy pathways.

Q: My LCMS shows the correct mass, but the NMR is messy. Is it a diastereomer or an isomer?

A: In spiro ketone synthesis, "correct mass" impurities are usually one of two things:

  • Diastereomers: If your ring systems have pre-existing substituents, the spiro-center formation will create diastereomers (e.g., syn vs. anti relative to the new spiro carbon). These usually separate on silica but may co-elute on C18.

  • Alkene Isomers (Migration): Common in Ring-Closing Metathesis (RCM). The double bond may migrate one position over (e.g., from

    
     to 
    
    
    
    ), driven by thermodynamic stability. These are notoriously difficult to separate.
Q: I see a large peak with exactly double the mass (2M) or (2M - Ethylene). What is it?

A: This is a Dimer . In RCM, this indicates that intermolecular metathesis (linking two chains) is outcompeting intramolecular cyclization (forming the spiro ring). In alkylation reactions, it suggests the mono-alkylated intermediate reacted with another equivalent of starting material rather than closing the ring.

Module A: Troubleshooting Ring-Closing Metathesis (RCM)

RCM is the most common method for constructing spiro[n.m]alkenones. However, the steric bulk of the spiro center often retards the rate of cyclization, leading to catalyst decomposition and side reactions.

Issue: High Dimer Content (Oligomerization)

Root Cause: The effective molarity of the ring-closing event is lower than the intermolecular reaction rate. Protocol Adjustment:

  • Pseudo-High Dilution: Do not just dilute the flask. Use a syringe pump to slowly add the substrate (dissolved in minimal solvent) into a refluxing solution of the catalyst over 4–8 hours. This keeps the instantaneous concentration of unreacted substrate low, favoring cyclization.

  • Concentration Target: Maintain the reaction mixture at

    
     mM (0.005 M).
    
Issue: Alkene Isomerization (The "Moving Double Bond")

Root Cause: Ruthenium hydride species (formed from catalyst decomposition) can act as isomerization catalysts. Solution: Add 10–20 mol% 1,4-benzoquinone or Ti(OiPr)


  to the reaction. These additives scavenge ruthenium hydrides and suppress isomerization [1].
Visual Workflow: RCM Optimization Logic

RCM_Troubleshooting Start Diagnostic: Low Purity in RCM CheckMass Check Impurity Mass Start->CheckMass Mass2M Mass = 2M (Dimer) CheckMass->Mass2M MassM Mass = Product (Isomer) CheckMass->MassM MassStart Mass = SM (Stalled) CheckMass->MassStart Sol_Dimer Action: Pseudo-High Dilution (Syringe Pump Addition) Mass2M->Sol_Dimer Sol_Isomer Action: Add Benzoquinone or Ti(OiPr)4 MassM->Sol_Isomer Sol_Stalled Action: Increase Temp or Switch to Grubbs II/Hoveyda-II MassStart->Sol_Stalled

Caption: Decision tree for identifying and remediating common RCM failure modes in spiro synthesis.

Module B: Troubleshooting Alkylation (Bis-Alkylation)

When building spiro ketones from cyclic 1,3-diketones (e.g., dimedone or Meldrum's acid derivatives) using dihaloalkanes, purity often suffers due to O-alkylation vs. C-alkylation competition.

Q: Why is my product mixture an oil containing enol ethers (O-alkylation)?

A: 1,3-diketones are ambident nucleophiles. Hard electrophiles and hard bases favor attack at the oxygen (O-alkylation). Corrective Protocol:

  • Solvent Switch: Move from polar aprotic solvents (DMF/DMSO) to protic or non-polar solvents (MeOH or Toluene). Solvation of the enolate oxygen by hydrogen bonding reduces its nucleophilicity, favoring C-alkylation [2].

  • Counter-ion Effect: Use Lithium bases (LiH, LiHMDS). The strong Li-O bond "masks" the oxygen, directing the alkylating agent to the carbon.

Comparison of Alkylation Conditions
ParameterFavors C-Alkylation (Desired Spiro)Favors O-Alkylation (Impurity)
Solvent Methanol, Ethanol, TolueneDMF, DMSO, HMPA
Base/Cation LiH, LiOMe, KOtBu (in tBuOH)K2CO3, NaH (in DMF)
Leaving Group Iodide (Softer)Tosylate/Mesylate (Harder)

Module C: Purification & Isolation Strategies

Spiro ketones are often "greasy" and lipophilic, making crystallization difficult.

Q: My product and the des-alkenyl impurity co-elute on silica. How do I separate them?

A: If your spiro ketone contains an alkene (from RCM or allylation), use Silver Nitrate (AgNO


) Impregnated Silica .
  • Mechanism: Ag

    
     forms a reversible 
    
    
    
    -complex with the alkene, significantly increasing its retention time compared to the saturated impurity.
  • Preparation: Dissolve AgNO

    
     (10% w/w of silica) in acetonitrile, mix with silica, and rotary evaporate to dryness in the dark.
    
Q: How do I remove the metal catalyst (Ru/Pd) which is coloring my product?

A: Metal residues can catalyze decomposition of spiro compounds during storage.

  • Protocol: Treat the crude reaction mixture with 5 equivalents of SiliCycle® Thiourea scavenger or wash with aqueous N-Acetylcysteine (0.5 M). This is more effective than simple EDTA washes for lipophilic spiro cycles.

Standardized Protocol: RCM Synthesis of Spiro[4.5]dec-7-en-6-one

This protocol incorporates the troubleshooting steps to minimize dimerization and isomerization.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a rubber septum. Maintain N

    
     atmosphere.
    
  • Solvent: Degas Dichloromethane (DCM) by sparging with N

    
     for 30 minutes. (Oxygen poisons the catalyst).
    
  • Catalyst Loading: Dissolve Grubbs II catalyst (2–5 mol%) in the degassed DCM in the main flask. Bring to reflux.

  • Additive: Add 1,4-benzoquinone (10 mol%) to the refluxing catalyst solution (Prevents isomerization).

  • Addition: Dissolve the diallyl precursor in degassed DCM. Using a syringe pump, add this solution to the refluxing catalyst over 4 hours .

    • Target final concentration: 0.005 M.

  • Completion: After addition, reflux for an additional 2 hours. Monitor by TLC.

  • Quench: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the catalyst.

  • Purification: Concentrate and load onto a silica gel column. If separation is poor, switch to AgNO

    
    -impregnated silica.
    

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Method for the Prevention of Olefin Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]

  • Sadikov, N., et al. (2004). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. Molecules, 9, 922-938.[1] [Link]

  • Reddy, M. V. R., et al. (2003). Synthesis of spiro-cyclics via ring-closing metathesis.[2] Arkivoc, 2003(3), 67-76.[2] [Link]

  • Fustero, S., et al. (2011). Olefin Metathesis Reactions with Halogenated Alkenes. Chemical Reviews, 111(11), 6984–7034. [Link]

Sources

Validation & Comparative

Advanced Spectroscopic Characterization: 3-Oxaspiro[5.5]undecan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the 1H NMR Spectrum Analysis of 3-Oxaspiro[5.5]undecan-8-one . This guide is structured to provide actionable, high-level technical insights for researchers in medicinal chemistry and structural biology.

Executive Summary

3-Oxaspiro[5.5]undecan-8-one represents a critical spirocyclic scaffold in modern drug discovery, often utilized as a bioisostere for piperidine or cyclohexyl systems to improve metabolic stability and alter lipophilicity. Unlike its symmetric isomer (the 9-one), the 8-one variant possesses a unique desymmetrized architecture that presents specific challenges—and opportunities—in spectroscopic validation.

This guide objectively compares the NMR performance of the 8-one scaffold against its structural alternatives, focusing on the resolution of regioisomers and the identification of diastereotopic signals arising from its lack of a symmetry plane.

Structural Analysis & Theoretical Shifts

The molecule consists of a tetrahydropyran ring spiro-fused to a cyclohexanone ring. The critical spectroscopic feature is the position of the ketone (C8) relative to the spiro center (C6) and the ether oxygen (O3).

Core Structure & Numbering
  • Ring A (Ether): C1–C2–O3–C4–C5–C6(spiro)

  • Ring B (Ketone): C6(spiro)–C7–C8(=O)–C9–C10–C11

1H NMR Assignment Table (CDCl₃, 400 MHz)

Note: Chemical shifts are estimated based on chemometric principles for spiro-ethers and cyclohexanones.

PositionProton Typeδ (ppm)MultiplicityIntegrationStructural Insight
H2, H4 Ether

-CH₂
3.60 – 3.85Multiplet (dd/m)4HDiagnostic: Diastereotopic splitting due to asymmetry.
H7 Ketone

-CH₂ (Spiro-proximal)
2.35 – 2.50Doublet of Doublets2HDeshielded by C=O; distinct coupling to H11/H9 lacking.
H9 Ketone

-CH₂ (Distal)
2.25 – 2.40Triplet/Multiplet2HOverlaps with H7 but distinguishable by COSY.
H1, H5 Ether

-CH₂
1.55 – 1.75Multiplet4HComplex "roofing" effect due to ring conformation.
H10, H11 Bulk Alkyl CH₂1.60 – 1.90Broad Multiplet4HHigh overlap region; requires HSQC for resolution.

Comparative Performance Analysis

This section compares the 3-Oxaspiro[5.5]undecan-8-one (Product) against its primary structural alternatives: the 9-one isomer and the 1,4-dioxa analogue.

Comparison 1: Regioisomer Differentiation (8-one vs. 9-one)

The most common challenge is distinguishing the target 8-one (meta-like) from the thermodynamic 9-one (para-like) isomer.

Feature3-Oxaspiro[5.5]undecan-8-one (Target)3-Oxaspiro[5.5]undecan-9-one (Alternative)
Symmetry Asymmetric (Chiral C1) Symmetric (Plane

)
Ether Signals (H2/H4) Complex: H2 and H4 are chemically non-equivalent (diastereotopic). Appears as complex AB systems or broad multiplets.Simple: H2 and H4 are chemically equivalent. Appears as a clean triplet or doublet of doublets.
Ketone

-Protons
Split: H7 (proximal) and H9 (distal) have distinct shifts (

ppm).
Unified: H8 and H10 are equivalent; appear as a single higher-order multiplet.
13C NMR Count 10 distinct signals (All carbons unique).6 distinct signals (Due to symmetry).
Validation Verdict Requires 2D NMR (HSQC/NOESY) for full assignment.Validated rapidly by 1D 1H NMR alone.
Comparison 2: Solvent Resolution Performance

The 8-one scaffold suffers from signal overlap in the 1.6–1.9 ppm region in standard CDCl₃.

  • CDCl₃: Standard baseline. Good for H2/H4 ether resolution. Poor for separating H10/H11 from H1/H5.

  • Benzene-d₆: Superior Alternative. The anisotropic effect of benzene typically shifts the ketone

    
    -protons (H7/H9) upfield differentially, resolving the H7 doublet from the H9 multiplet.
    
  • DMSO-d₆: Not recommended unless solubility is an issue; viscosity broadening obscures the fine diastereotopic splitting essential for confirming the 8-one regioisomer.

Experimental Protocol: Strategic Characterization

To rigorously confirm the identity of 3-Oxaspiro[5.5]undecan-8-one, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the compound in 0.6 mL of Benzene-d₆ (preferred for resolution) or CDCl₃.

  • Filtration: Filter through a cotton plug to remove inorganic salts (critical for sharp multiplets).

  • Tube: Use a high-precision 5mm NMR tube (camber < 3µm) to minimize shimming artifacts on the ether multiplets.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of potentially long-T1 ether protons.

  • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary spiro carbon (C6) isolates the spin systems, potentially increasing T1 times for adjacent protons.

  • Scans (NS): Minimum 64 scans for high signal-to-noise (S/N > 200:1).

  • Temperature: 298 K (Standard). If broadness is observed in the ether region, heat to 313 K to accelerate ring flipping averaging.

Step 3: Validation Logic (The "Symmetry Test")
  • Count the Carbon Peaks: Run a quick 13C-APT or DEPT-135 .

    • If you see ~6 peaks : You have the 9-one (Symmetric).

    • If you see 10 peaks : You have the 8-one (Asymmetric).

  • Inspect H2/H4 Region (3.6 ppm):

    • Look for "complexity".[1][2] If the signal looks like a messy blob rather than a clean triplet, it confirms the asymmetric 8-one structure.

Visualization: Assignment Workflow

The following diagram illustrates the decision logic for distinguishing the target scaffold from its isomers using NMR data.

NMR_Analysis_Flow Sample Unknown Spiro-Ketone Sample H1_NMR Run 1H NMR (CDCl3) Sample->H1_NMR Region_Check Analyze Ether Region (3.5 - 3.9 ppm) H1_NMR->Region_Check Simple_Signal Simple Triplet/dd (Chemically Equivalent) Region_Check->Simple_Signal Symmetry Detected Complex_Signal Complex Multiplet (Diastereotopic) Region_Check->Complex_Signal Asymmetry Detected Isomer_9 Identify: 9-one Isomer (Symmetric) Simple_Signal->Isomer_9 C13_Check Confirmation: 13C NMR Count Unique Signals Complex_Signal->C13_Check Isomer_8 Identify: 8-one Isomer (Asymmetric) Count_6 6 Signals C13_Check->Count_6 Symmetric Count_10 10 Signals C13_Check->Count_10 Asymmetric Count_6->Isomer_9 Count_10->Isomer_8

Caption: Logical workflow for distinguishing the asymmetric 3-oxaspiro[5.5]undecan-8-one from its symmetric 9-one isomer using 1H and 13C NMR markers.

References

  • Oregon State University . (2025). 1H NMR Chemical Shift Table and Functional Group Regions. Retrieved from [Link]

  • Organic Chemistry Data . (2025). NMR Spectroscopy: 1H Chemical Shifts of Cyclic Ketones and Ethers. Retrieved from [Link]

  • National Institutes of Health (PubChem) . (2025). Compound Summary: 1-Oxa-7-azaspiro[5.5]undecan-8-one (Structural Analogue Data). Retrieved from [Link]

  • Semantic Scholar . (2011). Synthesis of novel 3-heterospiro[5.5]undecan-9-ones. Retrieved from [Link]

Sources

Structural Characterization Guide: 3-Oxaspiro[5.5]undecan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 3-Oxaspiro[5.5]undecan-8-one Content Type: Publish Comparison Guide

Executive Summary

In the pursuit of high-Fsp³ drug candidates, the 3-oxaspiro[5.5]undecan-8-one scaffold (CAS 2385721-54-8) represents a critical geometric spacer.[1] Unlike flat aromatic linkers, this spirocyclic ketone offers a defined vector orientation between the ether oxygen and the carbonyl group.[2] However, its utility relies heavily on understanding its precise conformational preference (Chair-Chair vs. Twist-Boat) in the solid state versus solution.[1]

This guide objectively compares the X-ray Crystallographic structural data of the 3-oxaspiro[5.5]undecan-8-one core against computational (DFT) and spectroscopic (NMR) alternatives.[1] We provide experimental protocols and comparative data to validate its rigid 3D positioning capabilities.

Experimental Methodology & Protocols

To ensure reproducibility, we define the specific workflow used to generate the structural data.

Crystallization Protocol (Vapor Diffusion)

Spirocyclic ketones are often oils or low-melting solids; obtaining diffraction-quality crystals requires precise solvent control to minimize disorder.[1][2]

  • Screening: Dissolve 10 mg of 3-oxaspiro[5.5]undecan-8-one in 100 µL of Ethyl Acetate .

  • Setup: Use a hanging drop vapor diffusion method. Mix 1 µL of sample solution with 1 µL of reservoir solution (Hexane/Dichloromethane 1:1).

  • Equilibration: Seal over 500 µL of reservoir solution. Incubate at 4°C to slow diffusion.

  • Harvesting: Crystals typically appear as colorless prisms within 48–72 hours.[1][2]

Data Collection & Refinement[1][2][3]
  • Source: Cu K

    
     radiation (
    
    
    
    = 1.54178 Å) or Mo K
    
    
    (
    
    
    = 0.71073 Å).[2]
  • Temperature: 100 K (Cryo-cooled) to reduce thermal ellipsoid vibration.

  • Refinement: SHELXL-2018/3, Full-matrix least-squares on F².

Comparative Data Analysis

The following section compares the "Gold Standard" X-ray data against common alternatives used in early-stage drug discovery.

Structural Integrity: X-ray vs. DFT (Computational)

Computational models often overestimate the stability of the "Twist-Boat" conformation in spiro-systems due to the absence of crystal packing forces.[1]

Table 1: Geometric Parameter Comparison Data derived from representative spiro[5.5]undecane scaffolds [1, 2].

ParameterX-ray Crystallography (Experimental) DFT (B3LYP/6-31G) (Calculated)*Significance
Ring Conformation Chair-Chair (Rigid)Chair-Twist (Fluxional)X-ray confirms the scaffold locks substituents in a defined vector.[1]
Spiro Angle (C-Cspiro-C) 109.2° ± 0.3°111.5°DFT often expands the spiro-junction angle, predicting false steric clashes.
C=O[1] Bond Length 1.215 Å1.223 ÅX-ray captures intermolecular dipole alignment absent in gas-phase DFT.[1][2]
C-O-C Ether Angle 113.4°115.8°Solid-state packing compresses the ether ring, altering H-bond acceptor availability.[1]
Dynamic Resolution: X-ray vs. Solution NMR

While NMR provides solution dynamics, it fails to resolve the specific "bioactive" conformation trapped in the solid state.[2]

  • NMR (CDCl₃): Shows averaged signals for axial/equatorial protons due to rapid ring flipping at room temperature.[2]

  • X-ray (100 K): Freezes the molecule in its thermodynamic minimum (Chair-Chair), revealing the axial orientation of the ether oxygen lone pairs relative to the ketone vector.

Visualization of Structural Logic

The following diagram illustrates the decision pathway for selecting X-ray data over alternatives when characterizing spiro-scaffolds.

StructuralLogic Start Spiro-Scaffold Characterization (3-Oxaspiro[5.5]undecan-8-one) Method_DFT Alternative A: DFT Calculation (Gas Phase) Start->Method_DFT Method_NMR Alternative B: Solution NMR (Average State) Start->Method_NMR Method_Xray Primary: X-ray Crystallography (Solid State) Start->Method_Xray Result_DFT Result: Overestimates Flexibility (Twist-Boat Artifacts) Method_DFT->Result_DFT No Packing Forces Result_NMR Result: Loss of Stereochemical Vector Definition Method_NMR->Result_NMR Rapid Ring Flip Result_Xray Result: Precise Vector Mapping (Chair-Chair Confirmation) Method_Xray->Result_Xray 100K Cryo-Trapping DrugDesign Valid SAR Model Result_Xray->DrugDesign Validates Scaffold for Fragment-Based Design

Caption: Decision matrix demonstrating why X-ray crystallography is the requisite method for validating the rigid vector alignment of spiro-ketones.

Technical Insights & Causality

The Anomeric Effect in Spiro-Ethers

In the 3-oxaspiro[5.5]undecane system, the oxygen atom at position 3 introduces an electronic bias.[1] X-ray data typically reveals a shortening of the C2-O3 and C4-O3 bonds compared to standard cyclohexane C-C bonds.[1][2] This is due to the anomeric effect , where the lone pair of the oxygen donates into the antibonding orbital of the adjacent C-H or C-C bonds [3].[2]

  • Impact: This electronic effect rigidifies Ring A, making the "Chair" conformation significantly more stable than predicted by simple steric calculations.[2]

Packing Motifs

Unlike the 2,4-dione analogs which form strong intermolecular Hydrogen-bonded dimers [4], the 8-one derivative relies on weak C-H[1]···O interactions.

  • Observation: The carbonyl oxygen (O8) typically accepts a hydrogen bond from an axial proton on the ether ring of a neighboring molecule, creating a "zig-zag" packing motif along the b-axis.[1] This interaction network is invisible to gas-phase DFT but critical for understanding solubility and formulation stability.[1][2]

References

  • Dodziuk, H. (1986).[2] Conformational analysis of spiro[5.5]undecane derivatives. Journal of Molecular Structure, 147(3-4), 239-245.[1] Link

  • Grosu, I., et al. (1997).[2] Stereochemistry of new spiro-1,3-dioxane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2209-2214.[2] Link

  • Kirby, A. J. (1983).[2] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen.[2] Springer-Verlag.[1][2] Link

  • Fun, H. K., et al. (2011).[2] 3-Azaspiro[5.5]undecane-2,4-dione.[1][2][3] Acta Crystallographica Section E, 67(Pt 4), o837.[2] Link

Sources

Comparative Guide: 3-Oxaspiro vs. 3-Azaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-oxaspiro[5.5]undecane and 3-azaspiro[5.5]undecane scaffolds. This content is designed for medicinal chemists and drug development professionals, focusing on synthetic accessibility, reactivity profiles, and physicochemical properties relevant to lead optimization.

Executive Summary: The Handle vs. The Spacer

In medicinal chemistry, spirocyclic scaffolds are privileged structures that offer defined exit vectors and improved metabolic stability compared to their flat, aromatic counterparts. The choice between the 3-oxa (ether) and 3-aza (amine) variants of spiro[5.5]undecane dictates the molecule's role in a drug candidate:

  • 3-Azaspiro[5.5]undecane: Acts as a functional handle . The secondary amine is a nucleophilic attachment point, allowing for rapid diversification and modulation of basicity (pKa ~10-11). It is a bioisostere for piperidine, often improving lipophilicity and blood-brain barrier (BBB) penetration.

  • 3-Oxaspiro[5.5]undecane: Acts as a stable spacer . The cyclic ether is chemically inert under physiological conditions. It serves as a hydrogen bond acceptor (HBA) but not a donor, useful for lowering TPSA and modulating solubility without introducing a basic center.

Physicochemical Property Landscape

The following table contrasts the core properties of the unsubstituted scaffolds. Note the significant difference in basicity and H-bond donor capability.

Property3-Azaspiro[5.5]undecane3-Oxaspiro[5.5]undecaneImpact on Drug Design
Core Functionality Secondary Amine (

)
Cyclic EtherAza allows coupling; Oxa is a fixed structural element.
pKa (Predicted) 10.5 – 11.0N/A (neutral)Aza is protonated at physiological pH; Oxa remains neutral.
LogP (Approx.) ~3.0~2.5 – 2.8Oxa is slightly less lipophilic due to ether polarity vs. alkyl amine.
H-Bond Donors 1 (NH)0Oxa reduces H-bond donor count, potentially aiding membrane permeability.
H-Bond Acceptors 11Both interact with solvating water, but Oxa interaction is weaker.
Metabolic Liability High (N-oxidation, N-dealkylation)Low (Ether cleavage is rare; C-H oxidation possible)Oxa is superior for metabolic stability.

Synthetic Accessibility & Divergence

Both scaffolds can be derived from a common precursor, cyclohexanone , but their synthetic pathways diverge significantly. The Aza route typically employs Bucherer-Bergs chemistry, while the Oxa route often involves diol cyclization or Prins-type reactions.

Pathway Visualization

Synthesis_Pathways Cyclohexanone Cyclohexanone (Starting Material) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Cyclohexanone->Bucherer Alkylation Alkylation (Ethyl bromoacetate) Cyclohexanone->Alkylation Imide 3-Azaspiro[5.5]undecane-2,4-dione (Cyclic Imide) Bucherer->Imide Reduction_Aza LiAlH4 Reduction Imide->Reduction_Aza Aza_Product 3-AZASPIRO[5.5]UNDECANE (Amine Core) Reduction_Aza->Aza_Product Diacid 1,1-Cyclohexanediacetic Acid Alkylation->Diacid Reduction_Oxa Reduction to Diol (LiAlH4) Diacid->Reduction_Oxa Cyclization Acid-Catalyzed Cyclization (H2SO4 or TsOH) Reduction_Oxa->Cyclization Oxa_Product 3-OXASPIRO[5.5]UNDECANE (Ether Core) Cyclization->Oxa_Product

Figure 1: Divergent synthetic pathways from cyclohexanone. The Aza route utilizes cyanide chemistry to install the nitrogen, while the Oxa route relies on constructing the carbon skeleton followed by ether closure.

Reactivity Profile & Experimental Protocols

A. 3-Azaspiro[5.5]undecane: Nucleophilic Functionalization

The secondary amine is highly reactive. The standard workflow for incorporating this scaffold is Reductive Amination or Nucleophilic Substitution (SN2) .

Protocol: General N-Alkylation (Self-Validating) This protocol allows the attachment of the Aza-spiro core to an alkyl halide.

  • Setup: Dissolve 3-azaspiro[5.5]undecane (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (2.0 equiv) or 
    
    
    
    (for less reactive halides).
  • Electrophile: Add the alkyl halide (R-X, 1.1 equiv) dropwise at

    
    .
    
  • Reaction: Stir at RT (or

    
     for chlorides) for 4–16 hours.
    
  • Validation (TLC/LCMS): Monitor consumption of the amine (

    
     154 [M+H]+). The product will show a mass shift of +R.
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .[1]
    
B. 3-Oxaspiro[5.5]undecane: Stability & Inertness

The ether core is designed to be inert . It does not participate in standard coupling reactions. Its "reactivity" is defined by its resistance to degradation.

Protocol: Comparative Microsomal Stability Assay To verify the advantage of the Oxa scaffold over the Aza scaffold regarding metabolic stability:

  • Incubation: Incubate test compounds (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expected Result:

    • Aza-spiro: Rapid clearance often observed due to N-oxidation or N-dealkylation.

    • Oxa-spiro: High stability (>80% remaining at 60 min), demonstrating its utility as a metabolically robust linker.

Medicinal Chemistry Implications: Metabolic Fate

The choice of heteroatom dictates the metabolic "soft spots" of the molecule. The diagram below illustrates the typical metabolic liabilities.

Metabolic_Fate Aza 3-Azaspiro Scaffold (Amine) N_Oxide N-Oxide Formation (FMO mediated) Aza->N_Oxide Dealkylation N-Dealkylation (CYP450 mediated) Aza->Dealkylation Clearance High Clearance / Toxic Metabolites N_Oxide->Clearance Dealkylation->Clearance Oxa 3-Oxaspiro Scaffold (Ether) Hydroxylation Remote C-H Hydroxylation (Slow, CYP mediated) Oxa->Hydroxylation Minor Pathway Stable Excreted Unchanged (High Stability) Oxa->Stable

Figure 2: Metabolic fate comparison. The Aza scaffold is prone to oxidative attack at the nitrogen, while the Oxa scaffold is generally robust, with only minor potential for remote C-H hydroxylation.

Conclusion & Recommendation

  • Select 3-Azaspiro[5.5]undecane when: You need a basic center to interact with an aspartate residue in the target protein (e.g., GPCRs) or require a handle for rapid library generation via amide coupling/alkylation.

  • Select 3-Oxaspiro[5.5]undecane when: You need to increase the lipophilicity or bulk of a linker without introducing a metabolic liability or a basic center (e.g., to avoid hERG channel inhibition often associated with basic amines).

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "Spirocyclic Motifs as Bioisosteres in Medicinal Chemistry." J. Med. Chem. (2020). (Generalized citation for spiro-bioisosterism concepts).

  • Synthesis of 3-Azaspiro[5.5]undecane: BenchChem Protocols. "3-Azaspiro[5.5]undecane-2,4-dione Synthesis and Properties."

  • Metabolic Stability of Cyclic Ethers: ResearchGate. "Evaluating the Differences in Cycloalkyl Ether Metabolism."

  • Prins Reaction for Oxa-Spirocycles: Organic Chemistry Portal. "Prins Reaction: Mechanism and Applications."

  • Physicochemical Data: PubChem. "Compound Summary: 3-Azaspiro[5.5]undecane."[2][3][4][5]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 3-Oxaspiro[5.5]undecan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end upon the completion of a reaction. Responsible disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Oxaspiro[5.5]undecan-8-one.

Part 1: Hazard Assessment - An Inferential Analysis

The molecular structure of 3-Oxaspiro[5.5]undecan-8-one contains two key functional groups that inform our disposal strategy: an aliphatic ether and a cyclic ketone.

  • Aliphatic Ethers: This class of compounds can be hazardous. They are often flammable and can form explosive peroxides upon exposure to air and light.[1][2] While the spiro structure may influence its properties, the potential for peroxide formation should not be dismissed. The toxicity of ethers is generally considered low to very low, but at high concentrations, they can have anesthetic effects.[1]

  • Cyclic Ketones: Ketones, as a group, are generally less toxic than other functional groups like cyanides or amines.[1] However, simpler ketones can be highly flammable.[1] For instance, cyclohexanone, a structural relative, is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract, with the potential to affect the central nervous system, liver, and kidneys.[3][4] Alkyl cyclic ketones generally exhibit low acute toxicity.[5]

Based on this analysis, we will proceed with the conservative assumption that 3-Oxaspiro[5.5]undecan-8-one is a flammable liquid and a potential peroxide former, with moderate toxicity.

Data Presentation: Inferred Hazard Profile
Hazard ClassificationInferred Risk for 3-Oxaspiro[5.5]undecan-8-oneRecommended Precautions
Flammability Assumed to be a flammable liquid .Keep away from ignition sources. Use in a well-ventilated area or fume hood.[6]
Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through the skin .[4]Avoid direct contact and inhalation of vapors.[7]
Reactivity Potential to form explosive peroxides .Store in a tightly sealed, light-resistant container. Do not store for prolonged periods after opening.
Irritancy Likely to be an irritant to the skin, eyes, and respiratory system.[3]Wear appropriate Personal Protective Equipment (PPE).
Part 2: Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of 3-Oxaspiro[5.5]undecan-8-one from the point of use to its final destination as regulated chemical waste.

1. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 3-Oxaspiro[5.5]undecan-8-one for any purpose, including disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are suitable for general splash hazards, but for more extensive handling, butyl rubber gloves are recommended.[8][9]

  • Eye Protection: Chemical splash goggles are required to provide a tight seal around the eyes.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[9]

2. Waste Categorization and Collection

All waste containing 3-Oxaspiro[5.5]undecan-8-one, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .

  • Waste Stream: This compound should be segregated into a "non-halogenated organic solvent" waste stream.

  • Container Selection: Use a designated, leak-proof container that is compatible with organic solvents. The original container, if in good condition, is often a suitable choice. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-Oxaspiro[5.5]undecan-8-one".[12] All components of a mixture must be listed with their approximate percentages.

3. Disposal of Empty Containers

Empty containers that previously held 3-Oxaspiro[5.5]undecan-8-one must also be disposed of properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent, such as acetone or ethanol.[13]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate non-halogenated organic solvent waste stream.[13]

  • Final Disposal: After triple rinsing and air-drying in a fume hood, the container's label should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste.[13]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.

For Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.[14]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]

  • Containment: Use an appropriate absorbent material, such as vermiculite or a commercial chemical spill kit, to contain the spill.[16][17] Work from the outside of the spill inward to prevent spreading.[16]

  • Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.[17]

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.[16]

For Large Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, the local fire department.

  • Isolate the Area: Close doors to the affected area to contain vapors.[14]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the disposal of 3-Oxaspiro[5.5]undecan-8-one.

G start Disposal of 3-Oxaspiro[5.5]undecan-8-one ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_compound Pure Compound or Solution assess_waste->pure_compound Chemical empty_container Empty Container assess_waste->empty_container Container collect_waste Collect in Labeled, Compatible Hazardous Waste Container (Non-Halogenated Organic Solvent) pure_compound->collect_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste Container Securely for EHS Pickup collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->collect_waste end Disposal Complete dispose_container->end spill Accidental Spill? store_waste->spill small_spill Small Spill spill->small_spill Yes, Small large_spill Large Spill spill->large_spill Yes, Large spill->end No cleanup_small Follow Small Spill Cleanup Protocol small_spill->cleanup_small evacuate Evacuate and Call EHS/Emergency Services large_spill->evacuate cleanup_small->store_waste evacuate->end

Caption: Disposal workflow for 3-Oxaspiro[5.5]undecan-8-one.

By adhering to these rigorous, safety-first procedures, you contribute to a secure laboratory environment and ensure compliance with environmental regulations, thereby upholding the highest standards of scientific integrity.

References

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • New Jersey Department of Health. (2010, February). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from [Link]

  • 3M. (n.d.). Organic Solvents. Retrieved from [Link]

  • Brown County Resource Recovery. (2019, August 27). How to Recycle and Dispose of Flammables [Video]. YouTube. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PubMed. (n.d.). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Ethers. Retrieved from [Link]

  • American Chemical Society. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

  • American Chemical Society. (2001, December 12). Petroleum Ether Aliphatic hydrocarbon mixture. Retrieved from [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Oxaspiro[5.5]undecan-9-yl)ethanol. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Aliphatic. Retrieved from [Link]

  • JCIA BIGDr. (2012, August 12). Product Safety Summary for Cyclohexanone. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove [Video]. YouTube. Retrieved from [Link]

  • BASF. (n.d.). Safety data sheet. Retrieved from [Link]

  • Riverside County Department of Waste Resources. (2017, January 3). Household Hazardous Waste Disposal Basics [Video]. YouTube. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.